1H-Imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYYCRTACQSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075375 | |
| Record name | 1H-Imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-21-2 | |
| Record name | Imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 273-21-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrido[2,3-d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine core, an isomer of purine, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is a cornerstone for the development of new therapeutics. This guide provides a detailed overview of the primary synthetic mechanisms, complete with experimental protocols and comparative data.
Core Synthetic Strategies
The synthesis of the this compound ring system is versatile, with several established and modern methods available to chemists. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent strategies include the condensation of 2,3-diaminopyridine with various carbonyl compounds, reductive cyclization of nitro-substituted pyridines, and efficient one-pot tandem reactions.
Condensation of 2,3-Diaminopyridine
This classical approach is one of the most direct methods for the formation of the imidazo[4,5-b]pyridine core. It involves the reaction of 2,3-diaminopyridine with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or their derivatives.
a) With Carboxylic Acids (Phillips-Ladenburg Reaction Analogue)
The condensation of 2,3-diaminopyridine with a carboxylic acid is a robust method to introduce a substituent at the 2-position of the final product. The reaction typically requires a dehydrating agent and heat. Polyphosphoric acid (PPA) is a common choice, and microwave irradiation can significantly accelerate the reaction.
Experimental Protocol: Classical Synthesis with Formic Acid
A straightforward method for synthesizing the unsubstituted 6H-imidazo[4,5-b]pyridine involves the use of formic acid.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (e.g., 10.91 g, 0.1 mol).[1]
-
Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.[1]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) to ensure the starting material is consumed.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.[1]
-
Neutralization: Dissolve the resulting residue in a minimal amount of deionized water and carefully neutralize it to a pH of approximately 7-8 with a 10% aqueous solution of sodium hydroxide. This should be done in an ice bath to manage the exothermic reaction.[1]
-
Precipitation and Filtration: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the collected solid with cold deionized water to remove any residual salts.[1]
-
Purification: The crude product can be purified by recrystallization from hot ethanol. If the solution is colored, activated charcoal can be used. After dissolving the solid in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.[1]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[1]
Mechanism of Condensation with Carboxylic Acid
Caption: Condensation of 2,3-diaminopyridine with a carboxylic acid.
b) With Aldehydes
When aldehydes are used as the one-carbon source, the reaction proceeds through an initial condensation to form a Schiff base, followed by cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-b]pyridine. This oxidation can often be achieved by air.
Mechanism of Condensation with Aldehyde
Caption: Condensation of 2,3-diaminopyridine with an aldehyde.
Reductive Cyclization of 2-Nitro-3-aminopyridines
This method offers an alternative route, particularly when substituted 2-nitro-3-aminopyridines are readily available. The process involves the condensation of the amino group with an aldehyde or ketone, followed by the reduction of the nitro group and subsequent cyclization to form the imidazole ring.
Experimental Protocol: Reductive Cyclization
While a detailed, step-by-step universal protocol is highly substrate-dependent, the general procedure is as follows:
-
Reaction Setup: Dissolve the substituted 2-nitro-3-aminopyridine and the corresponding aldehyde or ketone in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Reducing Agent: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) or sodium dithionite (Na₂S₂O₄).
-
Reaction Conditions: Heat the reaction mixture, often to reflux, and monitor by TLC until the starting materials are consumed.
-
Work-up and Purification: After completion, the reaction is typically quenched, the solvent removed, and the crude product is purified by column chromatography or recrystallization.
Mechanism of Reductive Cyclization
Caption: Reductive cyclization of 2-nitro-3-aminopyridine.
One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
This modern and highly efficient method allows for the construction of diverse N-substituted 2-aryl imidazo[4,5-b]pyridines in a single reaction vessel, minimizing purification steps. The process involves a sequence of a nucleophilic aromatic substitution (SNAr), nitro group reduction, and condensation/cyclization.
Experimental Protocol: One-Pot Synthesis
The following is a general protocol for the one-pot synthesis of 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine.
-
SNAr Reaction: In a reaction vessel, combine 2-chloro-3-nitropyridine (1 equiv.), the desired primary amine (e.g., n-butylamine, 1.1 equiv.), and a solvent system such as H₂O-IPA. Heat the mixture (e.g., to 80 °C) for approximately 2 hours.
-
Nitro Group Reduction: To the same reaction mixture, add a reducing agent like zinc dust (1 equiv.) and concentrated HCl (0.5 equiv.). Continue heating at 80 °C for about 45 minutes. The formation of the diamine intermediate can often be observed by a color change from yellow to blue.
-
Condensation and Cyclization: Filter off the zinc dust. To the filtrate containing the in-situ generated N-substituted pyridine-2,3-diamine, add the desired aldehyde (e.g., 4-fluorobenzaldehyde, 1 equiv.). Continue heating the reaction mixture for approximately 10 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by solvent removal and extraction. The final product is then purified, typically by column chromatography.
Workflow for One-Pot Synthesis
Caption: One-pot tandem synthesis workflow.
Quantitative Data Summary
The following tables summarize the yields for various synthetic routes, providing a comparative overview of their efficiencies under different conditions.
Table 1: Condensation of 2,3-Diaminopyridine with Aldehydes
| Aldehyde | Catalyst/Conditions | Solvent | Yield (%) |
| Substituted Aryl Aldehydes | Thermal, no oxidative reagent | Water | 83-87 |
| Triazole Aldehydes | Not specified | Not specified | 37-71 |
| (Hetero)aromatic Aldehydes | Chlorotrimethylsilane, Air oxidation | DMF | 79-80 |
Table 2: Microwave-Assisted Synthesis from 2-Amino-3-hydroxypyridine and Carboxylic Acids
| Carboxylic Acid | Support | Power | Yield (%) |
| Various | Silica Gel | 100 W | 71-92 |
Table 3: One-Pot Synthesis from 2-Chloro-3-nitropyridine
| Amine | Aldehyde | Yield (%) |
| Propylamine | 2-Bromobenzaldehyde | 85 |
| Butylamine | 4-Fluorobenzaldehyde | 92 |
| Butylamine | 5-Methylfuran-2-carbaldehyde | 88 |
| 3-Methoxypropylamine | Thiophene-2-carbaldehyde | 90 |
| 3-Methoxypropylamine | 5-Nitrofuran-2-carbaldehyde | 86 |
Note: Yields are for the isolated products.
This guide provides a foundational understanding of the key synthetic routes to 1H-imidazo[4,5-b]pyridines. The choice of a specific method will be guided by the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction. The one-pot tandem synthesis from 2-chloro-3-nitropyridine represents a particularly efficient and versatile approach for generating diverse libraries of these important heterocyclic compounds.
References
structure-activity relationship of 1H-Imidazo[4,5-b]pyridine derivatives
An In-depth Technical Guide on the Structure-Activity Relationship of 1H-Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold, an isostere of purine, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1] These compounds have been extensively explored as kinase inhibitors, antimicrobial agents, and for other therapeutic applications.[2][3] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents.[4] The SAR in this area often focuses on the nature and position of substituents on both the imidazo[4,5-b]pyridine core and appended phenyl rings.
Quantitative Data for Antimicrobial Activity
A series of novel this compound derivatives were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) values for selected compounds against various bacterial and fungal strains are summarized below.
| Compound | R | M. luteus (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 4b | 4-Cl | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| 4d | 2,4-diCl | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 | 12.5 |
| Ciprofloxacin | - | 6.25 | 6.25 | 12.5 | 12.5 | - | - |
| Fluconazole | - | - | - | - | - | 6.25 | 12.5 |
Data synthesized from multiple sources, including[4].
SAR Insights:
-
The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core appears to be crucial for antimicrobial activity.
-
Dichloro-substituted derivative 4d exhibited the most potent and broad-spectrum activity against the tested strains, suggesting that increasing the lipophilicity and electron-withdrawing nature of the substituent enhances efficacy.[4]
Experimental Protocols
General Synthesis of 7-aryl-1H-imidazo[4,5-b]pyridine derivatives (4a-j): [4]
A mixture of 2,3-diaminopyridine (1 mmol), an appropriate aryl aldehyde (1 mmol), and p-toluenesulfonic acid (20 mol%) in acetonitrile (10 mL) was refluxed for 8-10 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold acetonitrile, and dried under vacuum to afford the desired product.
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method in 96-well microtiter plates. Bacterial and fungal strains were cultured in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds were prepared in the respective broth to achieve final concentrations ranging from 100 to 0.78 µg/mL. The wells were inoculated with the microbial suspension (5 x 10^5 CFU/mL). The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth. Ciprofloxacin and fluconazole were used as standard antibacterial and antifungal drugs, respectively.
Visualization of Synthetic Workflow
Caption: Synthetic scheme for 7-aryl-1H-imidazo[4,5-b]pyridine derivatives.
Anticancer Activity: Aurora Kinase Inhibition
A significant area of research for this compound derivatives is their potential as anticancer agents, particularly as inhibitors of Aurora kinases, which are key regulators of cell division.[5][6]
Quantitative Data for Aurora Kinase Inhibition
Lead optimization studies have identified potent inhibitors of Aurora kinases.[5] The half-maximal inhibitory concentrations (IC50) for key compounds are presented below.
| Compound | R1 | R2 | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
| 40c | Br | 1-benzylpiperazinyl | 0.020 | 0.035 | 0.028 |
| 51 (CCT137690) | Br | 3-((4-(...)-1-yl)methyl)-5-methylisoxazole | 0.015 | 0.025 | 0.019 |
Data extracted from[5].
SAR Insights:
-
A 1-benzylpiperazinyl motif at the 7-position of the imidazo[4,5-b]pyridine core was found to be favorable for potent Aurora kinase inhibition.[5]
-
Further refinement by incorporating solubilizing groups, such as the methylisoxazole moiety in compound 51 , improved both potency and oral bioavailability.[5]
-
The presence of a bromine atom at the 6-position was a common feature in these potent inhibitors.
Experimental Protocols
Aurora Kinase Inhibition Assay: [5]
The inhibitory activity of the compounds against Aurora kinases A, B, and C was determined using a standard enzymatic assay. The assays were performed in 96-well plates. The reaction mixture contained the respective Aurora kinase enzyme, a fluorescently labeled peptide substrate, and ATP in an appropriate buffer. The compounds were pre-incubated with the enzyme for 15 minutes before initiating the reaction by the addition of ATP. The reaction was allowed to proceed for 1 hour at room temperature and then stopped. The phosphorylation of the substrate was quantified by measuring the fluorescence intensity. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualization of Signaling Pathway
Caption: Inhibition of Aurora kinases by this compound derivatives disrupts cell cycle progression.
Antitubercular Activity
The this compound scaffold has also been investigated for its potential against Mycobacterium tuberculosis.[7][8]
Quantitative Data for Antitubercular Activity
A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.[7]
| Compound | R | MIC (µg/mL) |
| 5i | 3-nitrophenyl | 6.25 |
| 5j | 2-bromophenyl | 12.5 |
| 5n | 2-methylphenyl | 25 |
| 5s | 3,4-dimethoxyphenyl | 50 |
| Isoniazid | - | 0.1 |
Data extracted from[7].
SAR Insights:
-
The presence of a nitro group on the phenyl ring at the 2-position, as in compound 5i , was associated with the highest activity in this series.[7]
-
Electron-donating groups, such as methyl and methoxy, on the phenyl ring led to a decrease in antitubercular activity.[7] This suggests that electron-withdrawing properties on the 2-phenyl substituent are important for activity.
-
Hydrophobicity was also identified as a decisive factor for the activity of these compounds.[8]
Experimental Protocols
Synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives: [7]
The synthesis involved a multi-step sequence starting from commercially available materials. The key step was the condensation of a substituted aromatic aldehyde with the imidazopyridine building block.
Antitubercular Activity Assay (Microplate Alamar Blue Assay): [7]
The antitubercular activity of the synthesized compounds was determined against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The compounds were dissolved in DMSO and serially diluted in 96-well plates. The bacterial suspension was added to each well. The plates were incubated at 37°C for 5 days. After incubation, Alamar blue solution was added to each well, and the plates were incubated for another 24 hours. The development of a pink color indicated bacterial growth, while a blue color indicated inhibition. The MIC was defined as the lowest concentration of the compound that prevented the color change from blue to pink.
Visualization of Experimental Workflow
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that careful modulation of substituents at various positions of the heterocyclic core can lead to potent and selective compounds with diverse biological activities, including antimicrobial, anticancer, and antitubercular effects. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of new and more effective this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 1H-Imidazo[4,5-b]pyridine: An In-depth Technical Guide to NMR and MS Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-Imidazo[4,5-b]pyridine, a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound, offering researchers, scientists, and drug development professionals a foundational understanding for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about its proton and carbon framework.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the five protons on the bicyclic ring system. The chemical shifts (δ) are influenced by the electronic environment of each proton, with the protons on the pyridine ring generally appearing at a lower field compared to the proton on the imidazole ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.1-8.2 | singlet | - |
| H5 | ~8.0-8.1 | doublet | ~8.0 |
| H6 | ~7.2-7.3 | doublet of doublets | ~8.0, 4.5 |
| H7 | ~8.3-8.4 | doublet | ~4.5 |
| NH | ~12.0-13.0 | broad singlet | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insights into the carbon skeleton of this compound. The chemical shifts of the six carbon atoms are characteristic of the heterocyclic system.
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~145-146 |
| C3a | ~130-131 |
| C5 | ~120-121 |
| C6 | ~118-119 |
| C7 | ~142-143 |
| C7a | ~148-149 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
Mass Spectrometry Data
The nominal molecular weight of this compound is 119.12 g/mol .[1][2] In a typical mass spectrum, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 119. Under certain conditions, a protonated molecule ([M+H]⁺) at m/z 120 may also be prominent.
| Ion | m/z | Relative Intensity |
| [M+H]⁺ | 120 | High |
| [M]⁺ | 119 | High |
| [M-HCN]⁺ | 92 | Moderate |
| [M-2HCN]⁺ | 65 | Low |
Fragmentation Pattern
The fragmentation of this compound upon ionization in the mass spectrometer provides valuable structural information. A common fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the imidazole ring, a characteristic fragmentation for imidazole-containing compounds.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64, depending on sample concentration
-
Spectral Width: 0-16 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse program (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C
-
Spectral Width: 0-200 ppm
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For electrospray ionization (ESI), further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.
-
For electron ionization (EI), the sample can be introduced directly via a solid probe or dissolved in a volatile solvent for GC-MS analysis.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3-5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-10 L/min
-
Drying Gas Temperature: 200-350 °C
-
Mass Range: m/z 50-500
Instrument Parameters (EI-MS):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 35-500
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Relationship between the core structure and its spectroscopic data.
References
A Technical Guide to the Physicochemical Properties of Substituted 1H-Imidazo[4,5-b]pyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purines. This structural similarity has led to the development of numerous derivatives with a wide array of biological activities, including potent inhibitors of various kinases, making them promising candidates for anticancer therapies and other treatments.[1][2][3] A thorough understanding of the physicochemical properties of these compounds is paramount for successful drug discovery and development, as these properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of substituted 1H-imidazo[4,5-b]pyridines, detailed experimental protocols for their determination, and the influence of structural modifications on these key parameters.
Core Physicochemical Properties
The journey of a drug candidate from administration to its target site is critically influenced by its physicochemical characteristics. For the this compound class of compounds, the most important properties include lipophilicity (logP/logD), ionization constant (pKa), and aqueous solubility.
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[4] It influences membrane permeability, plasma protein binding, and volume of distribution. The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value, logP, is the most common measure of lipophilicity.[5] For ionizable compounds, the distribution coefficient (logD) is used, which is the logP at a specific pH.[5]
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. Since most drugs are weak acids or bases, their pKa value dictates their charge state at a given physiological pH, which in turn affects their solubility, permeability, and interaction with their biological target.[4] The this compound core contains basic nitrogen atoms, and their pKa values are crucial for understanding their behavior in different biological compartments.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its formulation into a suitable dosage form. Poor solubility can lead to low bioavailability and hinder the development of a promising drug candidate. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]
Quantitative Physicochemical Data
The following table summarizes available physicochemical data for a selection of substituted this compound derivatives. It is important to note that comprehensive datasets are not always available in a single source, and the data presented here has been compiled from various studies.
| Compound | Substituents | Melting Point (°C) | logP (calculated) | pKa (predicted) | Solubility | Reference |
| This compound | Unsubstituted | - | 0.3 | - | - | [7] |
| 2-Phenyl-1H-imidazo[4,5-b]pyridine | 2-phenyl | 291-293 | - | 7.48 ± 0.20 | - | [8] |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 6-bromo, 2-phenyl | >300 | - | - | Low | |
| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | 2-(4-cyanophenyl) | >300 | - | - | - | |
| 2-(2-Fluorophenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 2-(2-fluorophenyl), 6-(4-nitrophenoxy) | 137-139 | - | - | - | [9] |
| 2-(2,6-Dimethoxyphenyl)-6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | 2-(2,6-dimethoxyphenyl), 6-(4-nitrophenoxy) | 128-130 | - | - | - | [9] |
| 2,6-Diphenyl-1H-imidazo[4,5-b]pyridine | 2,6-diphenyl | 277-278 | - | - | - | [9] |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
This is the traditional and most reliable method for logP determination.[10]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer of desired pH (pre-saturated with n-octanol)
-
Test compound
-
Volumetric flasks, separatory funnels, mechanical shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer) by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be such that it can be accurately measured in both phases after partitioning.
-
Partitioning: In a separatory funnel, add a known volume of the n-octanol and the aqueous solution of the test compound.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.[11]
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value. For logD, a buffer of a specific pH is used as the aqueous phase.[12]
Determination of Ionization Constant (pKa) by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.[13]
Materials:
-
Potentiometer with a pH electrode
-
Burette
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Test compound
-
Solvent (e.g., water, or a co-solvent system for poorly soluble compounds)
-
Inert gas (e.g., nitrogen) to purge dissolved CO2
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent to a known concentration (e.g., 1 mM).[14]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved carbon dioxide.[14]
-
Titration: Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point of inflection on the curve.[13]
Determination of Aqueous Solubility by Shake-Flask Method
This method determines the equilibrium solubility of a compound in an aqueous medium.[6]
Materials:
-
Test compound (solid form)
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Mechanical shaker or rotator
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis)
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6]
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method.
-
Solubility Value: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Signaling Pathways and Experimental Workflows
Substituted 1H-imidazo[4,5-b]pyridines have gained prominence as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are critical for regulating mitosis. Their overexpression is linked to tumorigenesis.[15] this compound derivatives have been developed as potent inhibitors of these kinases. The diagram below illustrates a simplified Aurora kinase signaling pathway and the point of inhibition.
TrkA Signaling Pathway in Cancer
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand nerve growth factor (NGF), triggers downstream signaling cascades involved in cell proliferation and survival.[13] Dysregulation of the TrkA pathway is implicated in various cancers. The following diagram shows the TrkA signaling pathway and its inhibition by this compound derivatives.
Experimental Workflow for Kinase Inhibitor Drug Discovery
The discovery and development of this compound-based kinase inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation.
Conclusion
The physicochemical properties of substituted 1H-imidazo[4,5-b]pyridines are fundamental to their potential as therapeutic agents. A systematic approach to measuring and understanding these properties, coupled with a deep knowledge of their biological targets and associated signaling pathways, is essential for the rational design of novel and effective drug candidates. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to advance the discovery of new medicines based on this versatile scaffold.
References
- 1. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Initial Biological Screening of a 1H-Imidazo[4,5-b]pyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine core, a purine isostere, represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the initial biological screening of this versatile scaffold, summarizing key findings, detailing experimental methodologies, and visualizing relevant signaling pathways.
Overview of Biological Activities
Derivatives of the this compound scaffold have been extensively investigated and have shown promising results in several therapeutic areas. The primary areas of investigation include anticancer, antimicrobial, and kinase inhibitory activities.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression.
A series of novel imidazo[4,5-b]pyridine derivatives were designed and screened for their anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with several compounds showing significant activity.[1] Notably, some of these compounds revealed remarkable inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9).[1] Further studies have synthesized N-phenyl-imidazo[4,5-b]pyridin-2-amines that exhibited potent anti-proliferative and CDK9 inhibitory activities, leading to the reduction of the Mcl-1 anti-apoptotic protein and induction of apoptosis.[2] Amidino-substituted imidazo[4,5-b]pyridines have also demonstrated pronounced and selective antiproliferative activity, particularly against colon carcinoma cell lines.[3]
Antimicrobial Activity
The this compound scaffold has been a fruitful source of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.
Novel this compound derivatives have shown average to good efficacy against tested microorganisms, with some compounds exhibiting significant activity against both antibacterial and antifungal strains.[4] The antibacterial activity of newly synthesized derivatives was confirmed against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans.[5] Furthermore, certain derivatives have been identified as potential antitubercular agents, showing activity against Mycobacterium tuberculosis.[6]
Kinase Inhibitory Activity
A significant focus of research on this scaffold has been its ability to inhibit various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
Derivatives of this compound have been identified as potent inhibitors of several kinases, including Cyclin-Dependent Kinase 9 (CDK9), Aurora kinases, and c-Met kinase.[1][7][8] For instance, certain compounds showed remarkable CDK9 inhibitory potential with IC50 values in the sub-micromolar range.[1] Introduction of a pyrazolyl moiety at the C7 position of the scaffold led to derivatives that inhibited a range of kinases, including Aurora-A.[8][9] Structural optimization has also led to the discovery of potent c-Met kinase inhibitors.[7] The structural similarity of imidazo[4,5-b]pyridines to purines makes them ideal candidates for targeting the ATP-binding site of kinases.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data from various biological screening studies of this compound derivatives.
Table 1: Anticancer Activity
| Compound Class | Cell Line | Activity | IC50/EC50 | Reference |
| Imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast Cancer) | Anticancer | 0.63-1.32 µM (CDK9 IC50) | [1] |
| Imidazo[4,5-b]pyridine derivatives | HCT116 (Colon Cancer) | Anticancer | 0.63-1.32 µM (CDK9 IC50) | [1] |
| Amidino-substituted imidazo[4,5-b]pyridines | SW620 (Colon Carcinoma) | Antiproliferative | 0.4 µM and 0.7 µM | [3] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | HCT-116 (Colon Carcinoma) | Anti-proliferative | Potent activity | [2] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | MCF-7 (Breast Cancer) | Anti-proliferative | Potent activity | [2] |
Table 2: Antimicrobial Activity
| Compound Class | Microorganism | Activity | MIC/EC50 | Reference |
| 7-aryl-1H-imidazo[4,5-b]pyridine derivatives | Antibacterial and Antifungal strains | Antimicrobial | Significant activity | [4] |
| Imidazo[4,5-b]pyridine derivatives | Puccinia polysora | Fungicidal | 4.00 mg/L | [4] |
| Amidino-substituted imidazo[4,5-b]pyridines | E. coli | Antibacterial | MIC 32 µM | [3] |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | Mycobacterium tuberculosis | Antitubercular | - | [6] |
Table 3: Kinase Inhibitory Activity
| Compound Class | Kinase Target | IC50 | Reference |
| Imidazo[4,5-b]pyridine derivatives | CDK9 | 0.63-1.32 µM | |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives | Aurora-A | 0.212 µM | [8] |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives | Aurora-B | 0.461 µM | [8] |
| Di- and trihalogenated 1H-triazolo[4,5-b]pyridines | CK2α | 2.56 µM, 3.82 µM, 3.26 µM | |
| Imidazopyridine-based compounds | c-Met | Nanomolar range | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the initial biological screening of the this compound scaffold.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Kinase of interest (e.g., CDK9, Aurora-A)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of the this compound scaffold. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Workflow for In Vitro Anticancer Screening using MTT Assay.
Caption: Simplified CDK9 Signaling Pathway in Cancer.
Caption: Role of Aurora A Kinase in Mitosis and its Inhibition.
This guide provides a foundational understanding of the initial biological screening of the this compound scaffold. The promising results highlighted herein encourage further exploration and optimization of this scaffold for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
- 10. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Forms of 1H-Imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomeric landscape of 1H-Imidazo[4,5-b]pyridine, a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding the tautomeric preferences of this molecule is critical for rational drug design, predicting molecular interactions, and interpreting spectroscopic data.
Introduction to Tautomerism in this compound
This compound, also known as 1-deazapurine, is a purine analogue that exhibits prototropic tautomerism, a phenomenon where isomers, known as tautomers, differ in the position of a proton and a double bond. This dynamic equilibrium can significantly influence the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and reactivity. The structural similarity of imidazo[4,5-b]pyridines to naturally occurring purines allows them to interact with biological targets, and their diverse biological activities include antitumor, antibacterial, antiviral, and anti-inflammatory properties.[1][2]
The principal tautomeric forms of imidazo[4,5-b]pyridine involve the migration of a proton between the nitrogen atoms of the imidazole and pyridine rings. The three primary tautomers are:
-
This compound: The proton resides on the N1 nitrogen of the imidazole ring.
-
3H-Imidazo[4,5-b]pyridine: The proton is located on the N3 nitrogen of the imidazole ring.
-
4H-Imidazo[4,5-b]pyridine: The proton is situated on the N4 nitrogen of the pyridine ring.
The relative stability of these tautomers is a crucial factor in determining the predominant species in different environments.
Tautomeric Equilibrium
The tautomeric forms of this compound exist in a dynamic equilibrium. The position of this equilibrium is influenced by various factors, including the physical state (gas phase, solution, or solid state), solvent polarity, temperature, and the electronic effects of any substituents on the heterocyclic core.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomer Stability
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of the tautomers of imidazo[4,5-b]pyridine and its derivatives. These studies consistently show that the 1H and 3H tautomers are significantly more stable than the 4H tautomer.
Recent DFT calculations on the protonation of the parent imidazo[4,5-b]pyridine scaffold provide valuable insight into the relative stabilities of the neutral tautomers. The Gibbs free energies of protonation at the imidazole and pyridine nitrogens are remarkably similar, with the imidazole nitrogen being favored by a mere 0.1 kcal/mol. This suggests that the 1H and 3H tautomers are very close in energy, with a slight preference for the proton to reside on the imidazole ring.
| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population Ratio (at 298 K) |
| This compound | ~0.1 | ~0.42 |
| 3H-Imidazo[4,5-b]pyridine | 0.0 | ~0.58 |
| 4H-Imidazo[4,5-b]pyridine | > 2-3 | < 0.01 |
Note: The relative Gibbs free energy for the 4H-tautomer is an estimation based on the general finding that protonation of the pyridine nitrogen is less favorable.
Experimental Protocols for Tautomer Characterization
The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which changes with the position of the proton.
Detailed Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and multiplicities of the aromatic protons and the N-H proton. The N-H proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.
-
In cases of slow exchange on the NMR timescale, separate signals for the different tautomers may be observed. For fast exchange, an averaged spectrum will be seen.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen atoms (C2, C3a, C7a), are indicative of the predominant tautomeric form.
-
-
Advanced NMR Techniques:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in the spectra with temperature can provide information about the thermodynamics of the tautomeric equilibrium and the rate of exchange.
-
2D NMR (COSY, HSQC, HMBC): Use these experiments to unambiguously assign all proton and carbon signals. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range couplings between protons and carbons, which can help to distinguish between tautomers.
-
X-ray Crystallography
X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.
Detailed Protocol for X-ray Crystallographic Analysis:
-
Crystallization:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step.
-
Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data. The positions of the hydrogen atoms, particularly the one involved in tautomerism, should be carefully located from the difference electron density map or refined with appropriate constraints. The final refined structure will unequivocally show the position of the proton and thus the tautomeric form present in the crystal lattice.
-
Computational Chemistry
Computational methods are essential for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.
Caption: Workflow for computational analysis of tautomerism.
Detailed Protocol for DFT Calculations:
-
Structure Preparation:
-
Generate 3D coordinates for each tautomer (1H, 3H, and 4H) using a molecular modeling program.
-
-
Geometry Optimization:
-
Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Include a solvent model (e.g., PCM or SMD) if studying the tautomerism in solution.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.
-
-
Energy Analysis:
-
Calculate the relative energies (electronic energy, enthalpy, and Gibbs free energy) of the tautomers. The Gibbs free energy is the most relevant for predicting the equilibrium populations at a given temperature.
-
The population ratio of two tautomers (A and B) can be calculated using the Boltzmann distribution equation: N_A / N_B = exp(-ΔG / RT) where ΔG is the difference in Gibbs free energy, R is the gas constant, and T is the temperature in Kelvin.
-
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry that has profound implications for its biological activity and material properties. A combined approach of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with high-level computational methods, is essential for a thorough understanding of the tautomeric landscape of this important heterocyclic system. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently explore and characterize the tautomeric forms of this compound and its derivatives in their own research endeavors.
References
Quantum Chemical Calculations for Determining the Stability of 1H-Imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the application of quantum chemical calculations to assess the stability of 1H-Imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines.[1] The stability of this scaffold is a critical parameter influencing its biological activity, reactivity, and suitability for pharmaceutical development. This document outlines the theoretical approaches, computational methodologies, and interpretation of key stability indicators.
Core Concepts in Stability Analysis
The stability of this compound is primarily evaluated through the lens of quantum chemistry by examining its electronic structure, tautomeric forms, and proton affinity. Density Functional Theory (DFT) is a widely employed computational method for these investigations, offering a balance between accuracy and computational cost.[2][3][4]
Tautomerism: this compound can exist in different tautomeric forms, and understanding their relative stabilities is crucial. The position of the proton on the nitrogen atoms of the imidazole ring significantly influences the molecule's properties.
Proton and Metal Ion Affinity: The affinity for protons and metal cations is another key indicator of stability and reactivity. The imidazole nitrogen is generally considered the most basic site and, therefore, the primary binding location.[3]
Computational Methodology
The following table summarizes a typical computational approach for stability analysis of this compound based on methods reported in the literature.
| Parameter | Specification | Purpose |
| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |
| Functional | B3LYP, M06-2X, CAM-B3LYP, wB97XD | To approximate the exchange-correlation energy within DFT.[5] |
| Basis Set | 6-31G(d,p), 6-311G+(d,p), Def2TZVPP | To describe the atomic orbitals of the system.[2][3][4] |
| Software | Gaussian, GAMESS, etc. | To perform the quantum chemical calculations.[6] |
| Calculations Performed | Geometry Optimization, Frequency Calculation, NBO Analysis, HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP) | To determine the most stable structure, confirm it is a true minimum, analyze electronic delocalization, assess chemical reactivity and identify sites for electrophilic/nucleophilic attack.[4][7] |
Quantitative Stability Indicators
The following table presents key quantitative metrics used to evaluate the stability of this compound and its derivatives, along with typical theoretical values where available.
| Metric | Description | Significance |
| Total Electronic Energy | The total energy of the molecule in its optimized geometry. | Lower energy indicates greater stability. Used to compare the relative stability of tautomers. |
| Gibbs Free Energy of Protonation | The change in Gibbs free energy upon protonation. | A more negative value indicates a higher affinity for protons and a more stable protonated form. The imidazole nitrogen is the favored protonation site.[3] |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. |
| Aromaticity Indices | (e.g., NICS, HOMA) | Quantify the degree of aromatic character, which is a significant contributor to thermodynamic stability. |
Experimental Protocols: Synthesis of Imidazo[4,5-b]pyridine Derivatives
While direct experimental measurement of the thermodynamic stability of the parent this compound is complex, synthetic protocols for its derivatives provide a practical context for the compound's chemical behavior. The following are examples of reported synthesis methods.
General Procedure for N-Alkylation: To a solution of the this compound derivative (1.25 mmol) in DMF (40 mL), potassium carbonate (2.75 mmol) and a phase transfer catalyst such as tetra-n-butylammonium bromide (0.187 mmol) are added.[2] The appropriate alkylating agent (e.g., allyl bromide or propargyl bromide, 2 mmol) is then added portion-wise.[2] The reaction mixture is stirred at room temperature for 24 hours.[2] After filtration to remove salts, the solvent is evaporated under reduced pressure, and the product is purified by column chromatography.[2]
One-Pot Synthesis from Diaminopyridine: A mixture of a diaminopyridine (e.g., 5-bromo-2,3-diaminopyridine, 5.31 mmol), an aldehyde (e.g., benzaldehyde, 5.84 mmol), and a catalytic amount of iodine (0.531 mmol) in ethanol (40 mL) is refluxed with stirring.[8] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired 2-substituted-imidazo[4,5-b]pyridine.[8]
Visualizing Computational Workflows and Molecular Properties
Computational Workflow for Stability Analysis
Caption: A typical workflow for the computational analysis of molecular stability.
Tautomeric Equilibrium of this compound
Caption: The tautomeric relationship in this compound.
Conceptual Pathway of Protonation
Caption: Protonation pathways for this compound.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Natural Products Containing the 1H-Imidazo[4,5-b]pyridine Core and Related Structures: Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system due to its structural similarity to naturally occurring purines, making it a cornerstone in medicinal chemistry for the development of therapeutic agents.[1][2] This core is present in molecules with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] While a vast number of synthetic derivatives have been explored, the natural occurrence of the simple this compound core is notably rare. However, the marine environment, particularly sponges of the genus Agelas, has yielded a fascinating class of complex dimeric pyrrole-imidazole alkaloids, such as sceptrin and ageliferin, which are biosynthetically related and possess significant biological activities.[5][6] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of these important natural products.
Featured Natural Products: Sceptrin and Ageliferin
Sceptrin and ageliferin are prominent examples of dimeric pyrrole-imidazole alkaloids isolated from marine sponges.[5] Sceptrin was first isolated from the sponge Agelas sceptrum in 1981.[7] Ageliferin and its derivatives were subsequently isolated from sponges of the genus Agelas, such as Agelas conifera.[8][9] These compounds are characterized by a complex dimeric structure formed from the cyclization of two hymenidin precursor molecules.[5]
Biological Activities
Sceptrin and ageliferin exhibit a broad spectrum of biological activities, making them attractive lead compounds for drug discovery.
-
Antimicrobial Activity: Both sceptrin and ageliferin demonstrate antibacterial and antifungal properties.[6][10] Sceptrin has been shown to have a bacteriostatic effect at its minimum inhibitory concentration (MIC) against Escherichia coli, causing the formation of cell chains. At higher concentrations, it becomes bactericidal and induces the formation of spheroplasts, suggesting a mechanism that involves the disruption of the cell membrane.[10]
-
Antiviral Activity: Ageliferin has been reported to possess antiviral properties, although the specific mechanisms are not yet fully elucidated.[6][11]
-
Inhibition of Cancer Cell Motility: Sceptrin has been identified as a potent inhibitor of cell motility in various cancer cell lines.[12] This activity is attributed, at least in part, to its ability to bind to monomeric actin, thereby affecting cell contractility.[12][13] This discovery has opened avenues for its investigation as a potential anti-metastatic agent.
-
Other Activities: Sceptrin and ageliferin have also been found to be active in barnacle settlement and biochemical prophage induction assays.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activities of sceptrin and ageliferin.
| Compound | Organism | Biological Activity | Measurement | Value | Reference |
| Sceptrin | Escherichia coli | Antimicrobial | MIC (Bacteriostatic) | Varies by strain | [10] |
| Cancer Cell Lines | Inhibition of Cell Motility | IC50 | Varies by cell line | [12] | |
| Ageliferin | Various Bacteria | Antimicrobial | - | - | [6] |
| Various Viruses | Antiviral | - | - | [6] | |
| Bromoageliferin | Pseudomonas aeruginosa | Antibacterial | MIC (ATCC 27853) | 8 mg/L | [14] |
| Pseudomonas aeruginosa | Antibacterial | MIC (PAO1) | 32 mg/L | [14] |
Experimental Protocols
General Isolation Procedure for Pyrrole-Imidazole Alkaloids from Agelas Sponges
The following is a generalized protocol for the isolation of sceptrin and ageliferin from marine sponges of the genus Agelas, based on established methodologies.[9][15]
1. Extraction:
- Collect sponge material (e.g., Agelas conifera) and immediately freeze or preserve in methanol.
- Homogenize the sponge tissue and extract exhaustively with methanol at room temperature.
- Combine the methanol extracts and concentrate under reduced pressure to yield a crude aqueous extract.
- Partition the crude extract between ethyl acetate and water. The desired alkaloids typically remain in the aqueous layer.
2. Preliminary Fractionation:
- Subject the aqueous extract to vacuum liquid chromatography (VLC) on silica gel.
- Elute with a gradient of increasing polarity, for example, from petroleum ether/ethyl acetate to ethyl acetate/methanol, to remove lipids and other nonpolar impurities.
3. Chromatographic Purification:
- Further purify the polar, alkaloid-rich fractions using a combination of chromatographic techniques.
- Sephadex LH-20 Chromatography: Apply the active fraction to a Sephadex LH-20 column and elute with methanol to separate compounds based on size.
- Reverse-Phase High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reverse-phase HPLC (e.g., C18 column) with a gradient of water and acetonitrile, often with a trifluoroacetic acid (TFA) modifier to improve peak shape.
4. Structure Elucidation:
- The structures of the isolated compounds are elucidated using a combination of spectroscopic methods:
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.
- X-ray Crystallography: To definitively determine the three-dimensional structure of crystalline compounds.[15]
Signaling Pathways and Mechanisms of Action
Sceptrin's Inhibition of Cell Motility
Sceptrin's ability to inhibit cell motility is linked to its interaction with the actin cytoskeleton.[12][13] Cell migration is a complex process regulated by the dynamic polymerization and depolymerization of actin filaments, which is controlled by the Rho family of small GTPases.[16] Sceptrin has been shown to bind to monomeric actin, which can interfere with the proper formation of actin stress fibers necessary for cell contraction and movement.[13] While sceptrin does not appear to affect the levels of active, GTP-bound Rho, it may influence downstream effectors of the Rho pathway.[13]
Sceptrin's Antimicrobial Mechanism
The antimicrobial activity of sceptrin is proposed to involve the disruption of bacterial cell membranes.[10] This mechanism is common for many antimicrobial peptides and small molecules. By compromising the integrity of the cell membrane, sceptrin can induce leakage of cellular contents and disrupt essential cellular processes, ultimately leading to cell death.
Ageliferin's Antiviral Mechanism
The precise antiviral mechanism of ageliferin is still under investigation. However, antiviral drugs typically target specific stages of the viral life cycle.[17][18] Potential mechanisms could include the inhibition of viral entry into host cells, interference with viral replication machinery, or blocking the assembly and release of new viral particles.
Conclusion
Natural products bearing the this compound core and related complex structures, such as the dimeric pyrrole-imidazole alkaloids sceptrin and ageliferin, represent a rich source of biologically active compounds. Their discovery in marine sponges has provided valuable leads for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The detailed study of their mechanisms of action, as exemplified by sceptrin's inhibition of cell motility, offers insights into fundamental cellular processes and presents opportunities for the design of novel drugs with targeted activities. Further exploration of the marine environment is likely to uncover more natural products with this important scaffold, contributing to the advancement of drug discovery and development.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ageliferin - Wikipedia [en.wikipedia.org]
- 9. Chemical defenses of the Caribbean sponges Agelas wiedenmayeri and Agelas conifera | EPIC [epic.awi.de]
- 10. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total synthesis of ageliferin via acyl N-amidinyliminium ion rearrangement - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro and In Vivo Assessment of the Efficacy of Bromoageliferin, an Alkaloid Isolated from the Sponge Agelas dilatata, against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small Rho GTPases in the control of cell shape and mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
The Therapeutic Potential of 1H-Imidazo[4,5-b]pyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Review of a Versatile Scaffold in Modern Medicinal Chemistry
The 1H-imidazo[4,5-b]pyridine core, a bioisostere of purine, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to significant interest in its application for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.
Synthesis of the this compound Scaffold
The construction of the this compound ring system is a critical step in the exploration of its therapeutic potential. Various synthetic strategies have been developed to afford substituted derivatives, with the Phillips condensation being a cornerstone method.
General Synthetic Approach: Phillips Condensation
A widely employed method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines involves the condensation of a 2,3-diaminopyridine derivative with a suitable carboxylic acid or aldehyde. A typical procedure is outlined below.
Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines
-
Reaction Setup: A mixture of a 2,3-diaminopyridine (1 equivalent) and a substituted benzoic acid (1.2 equivalents) is prepared in a round-bottom flask.
-
Solvent and Catalyst: Polyphosphoric acid (PPA) is added as both the solvent and a dehydrating agent.
-
Reaction Conditions: The reaction mixture is heated to 180-200°C for 4-6 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-water. The acidic solution is then neutralized with a base, such as a concentrated solution of sodium hydroxide or ammonium hydroxide, until a precipitate is formed.
-
Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-aryl-1H-imidazo[4,5-b]pyridine derivative.
A general workflow for the synthesis of this compound derivatives is depicted below.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of PI3K/AKT/mTOR and STAT3/NF-κB Signaling Pathways
Many this compound derivatives exert their anticancer effects by targeting critical nodes in pro-survival signaling pathways, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have been shown to suppress the PI3K/AKT/mTOR axis, leading to the blockage of the cell cycle in the G0/G1 phase and the induction of apoptosis[1]. Others have been found to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer progression[2].
The diagram below illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
References
Unlocking Kinase Inhibition: A Technical Guide to the 1H-Imidazo[4,5-b]pyridine Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of a wide range of protein kinases. Its structural similarity to purines allows it to effectively compete for the ATP-binding site of these enzymes, which are critical regulators of numerous cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This technical guide provides an in-depth analysis of the pharmacophore of this compound kinase inhibitors, offering a comprehensive resource for researchers and drug development professionals. We will delve into the structure-activity relationships (SAR), quantitative inhibitory data, detailed experimental protocols, and the intricate signaling pathways modulated by these promising compounds.
The Core Pharmacophore: A Blueprint for Kinase Inhibition
The pharmacophoric features of this compound derivatives are crucial for their potent and selective inhibition of various kinases. Molecular modeling and co-crystallization studies have revealed a consistent binding mode across multiple kinase targets, characterized by key interactions with the hinge region of the ATP-binding pocket.
A generalized pharmacophore model highlights several key features:
-
Hinge-Binding Motif: The pyridine and imidazole nitrogen atoms of the core scaffold are critical for forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor in the ATP-binding site.
-
Substitutions at the 2-position: This position is often occupied by an aromatic or heteroaromatic ring, which can engage in hydrophobic interactions and provide vectors for further substitution to enhance potency and selectivity.
-
Modifications at the 7-position: Substituents at this position can extend into the solvent-exposed region, allowing for the introduction of groups that improve physicochemical properties, such as solubility and oral bioavailability. These modifications can also contribute to selectivity by exploiting differences in the solvent-front region of various kinases.
Quantitative Analysis of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against several key kinase targets. This quantitative data, primarily presented as IC50 and Kd values, is essential for understanding the potency and selectivity of these compounds and for guiding further optimization efforts.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
| Compound | Aurora-A (IC50/Kd) | Aurora-B (IC50/Kd) | Aurora-C (IC50) | Cell-based Assay (GI50/IC50) | Reference |
| CCT137690 | 15 nM (IC50) | 25 nM (IC50) | 19 nM (IC50) | SW620 (xenograft growth inhibition) | [2] |
| Compound 31 | 42 nM (IC50) | 198 nM (IC50) | 227 nM (IC50) | Not specified | [3] |
| Compound 28c | 67 nM (IC50) | 12.71 µM (IC50) | Not specified | HCT116 (GI50 = 2.30 µM) | [4] |
| CCT241736 (27e) | 7.5 nM (Kd) | 48 nM (Kd) | Not specified | HCT116, MOLM-13, MV4-11 | [5][6] |
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it a promising target in oncology.
| Compound | CDK9 (IC50) | Cell-based Assay (Cell Line) | Reference |
| Compound Series | 0.63 - 1.32 µM | MCF-7, HCT116 | [7] |
p21-Activated Kinase 4 (PAK4) Inhibition
PAK4 is involved in cytoskeletal dynamics, cell motility, and survival signaling. Its aberrant activity is linked to cancer progression and metastasis.
| Compound | PAK4 (IC50) | Reference |
| KY-04045 | 8.7 µM | [6] |
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in many cancers.
| Compound Series | c-Met (IC50) | Cell-based Assay (Cell Line) | Reference |
| Optimized Series | Nanomolar range | EBC-1 | [8] |
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, this section provides detailed methodologies for key in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Plate reader for luminescence detection
Procedure:
-
Prepare Assay Buffer and Reagents: Follow the manufacturer's instructions for the ADP-Glo™ kit.
-
Incubate Kinase, Substrate, and Inhibitor: In a 96-well plate, combine the kinase, its specific substrate, and varying concentrations of the test compound. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate Reaction with ATP: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
Cellular Phosphorylation Assay (Western Blotting)
This protocol is used to confirm that the inhibitor blocks the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Visualizing the Impact: Signaling Pathways and Workflows
Understanding the broader biological context of kinase inhibition is essential for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound inhibitors and a typical experimental workflow for their evaluation.
Caption: A typical experimental workflow for the development of this compound kinase inhibitors.
Caption: Simplified signaling pathway of Aurora kinases in mitosis and its inhibition.
Caption: The role of CDK9 in transcriptional elongation and the effect of its inhibition.
Caption: Overview of the c-Met signaling pathway and its inhibition.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The core pharmacophore, centered around the hinge-binding motif, provides a robust anchor for achieving high potency. The versatility of this scaffold allows for extensive chemical modification at the 2- and 7-positions, enabling the fine-tuning of selectivity and pharmacokinetic properties. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to build upon. Future efforts in this field will likely focus on developing inhibitors with improved kinase selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, the exploration of novel substitutions to overcome acquired resistance mechanisms will be a critical area of research as these compounds advance through clinical development. The continued investigation of the this compound scaffold holds great promise for the discovery of next-generation targeted therapies for a multitude of diseases.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent this compound-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
One-Pot Synthesis of 2-Substituted-1H-Imidazo[4,5-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. The protocols outlined below offer efficient and direct methods for the preparation of these valuable molecules.
Introduction
The 1H-imidazo[4,5-b]pyridine core, a bioisostere of purine, is a key pharmacophore found in numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot synthesis methodologies provide a more streamlined and efficient alternative, reducing reaction time, purification steps, and waste generation.
This guide details two robust one-pot protocols for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines, summarizing key quantitative data and providing step-by-step experimental procedures.
Method 1: DMSO-Mediated Cyclization of 2,3-Diaminopyridine with Substituted Aldehydes
This method involves the reaction of 2,3-diaminopyridine with various substituted benzaldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in dimethyl sulfoxide (DMSO).[3][4][5] This approach is notable for its operational simplicity and effectiveness in generating a library of 2-aryl-1H-imidazo[4,5-b]pyridines.
Summary of Reaction Yields
| Entry | Substituent on Benzaldehyde | Yield (%) | Reference |
| 1 | Phenyl | 55.7 | [5] |
| 2 | 4-Chlorophenyl | Not specified | [3][4] |
| 3 | 4-Methoxyphenyl | Not specified | [3][4] |
| 4 | 4-Nitrophenyl | Not specified | [3][4] |
| 5 | 6-Bromo (from 5-bromo-2,3-diaminopyridine) | 91.4 | [5] |
Experimental Protocol
Materials:
-
2,3-Diaminopyridine or its substituted derivatives
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add the substituted benzaldehyde (1.0 eq).
-
Add sodium metabisulfite (0.55 eq) to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 80-120 °C) and stir for the required time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-1H-imidazo[4,5-b]pyridine.
Experimental Workflow
Caption: Workflow for DMSO-Mediated Synthesis.
Method 2: Eco-Friendly Three-Component Synthesis in Glycerol
This green chemistry approach utilizes a one-pot, three-component reaction between diethyl phthalate, anilines, and 2,3-diaminopyridine in glycerol, an environmentally benign solvent.[6] Phosphoric acid is employed as an effective catalyst for this transformation, which is characterized by short reaction times, easy workup, and excellent yields.[6]
Summary of Reaction Conditions and Yields
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H₃PO₄ (1 eq) | Glycerol | 100 | 2.0 | 89 | [6] |
| 2 | H₃PO₄ (1 eq) | Glycerol | 150 | 2.0 | 78 | [6] |
| 3 | H₃PO₄ (1 eq) | Glycerol | Room temp. | 5.0 | - | [6] |
| 4 | H₃PO₄ (1 eq) | PEG-600 | Room temp. | 5.0 | - | [6] |
Experimental Protocol
Materials:
-
Diethyl phthalate
-
Substituted aniline
-
2,3-Diaminopyridine
-
Phosphoric acid (H₃PO₄)
-
Glycerol
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, combine diethyl phthalate (1.0 eq), the substituted aniline (1.0 eq), and 2,3-diaminopyridine (1.0 eq) in glycerol.
-
Add phosphoric acid (1.0 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivative.
Reaction Pathway
Caption: Pathway for Three-Component Synthesis.
Conclusion
The one-pot synthetic methodologies presented here offer efficient and versatile routes to 2-substituted-1H-imidazo[4,5-b]pyridines. The DMSO-mediated cyclization is a straightforward method for synthesizing 2-aryl derivatives, while the glycerol-based three-component reaction provides an eco-friendly alternative for producing more complex structures. These protocols can be readily adopted and modified by researchers in drug discovery and development to generate libraries of novel imidazo[4,5-b]pyridine derivatives for biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-<i>c</i>] and [4,5-<i>b</i>]pyridine derivatives and their antimicrobial activities - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photocatalytic Synthesis of 7-Aryl-1H-imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visible-light-mediated photocatalytic synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry. The described method offers an efficient and mild route for C(sp²)−C(sp²) cross-coupling, leveraging the power of photoredox catalysis to construct these valuable scaffolds.
Introduction
Imidazo[4,5-b]pyridines are recognized as important pharmacophores due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Traditional methods for the synthesis of C-7 arylated derivatives often require harsh reaction conditions and transition-metal catalysts, which can lead to unwanted side products and metal contamination. The application of visible-light photocatalysis presents a green and efficient alternative, proceeding under mild conditions with high functional group tolerance. This protocol is based on the photocatalytic cross-coupling of a 7-halo-1H-imidazo[4,5-b]pyridine precursor with various arylating agents.
Quantitative Data Summary
The following table summarizes the results of the photocatalytic synthesis of a series of 7-aryl-1H-imidazo[4,5-b]pyridine derivatives, showcasing the scope of the reaction with different aryl boronic acids.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-phenyl-1H-imidazo[4,5-b]pyridine | 85 |
| 2 | 4-Methylphenylboronic acid | 7-(p-tolyl)-1H-imidazo[4,5-b]pyridine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 7-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | 78 |
| 4 | 4-Fluorophenylboronic acid | 7-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine | 88 |
| 5 | 4-Chlorophenylboronic acid | 7-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine | 86 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 7-(4-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyridine | 75 |
| 7 | 3-Methoxyphenylboronic acid | 7-(3-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | 79 |
| 8 | 2-Thienylboronic acid | 7-(thiophen-2-yl)-1H-imidazo[4,5-b]pyridine | 72 |
Experimental Protocols
General Procedure for the Photocatalytic Synthesis of 7-Aryl-1H-imidazo[4,5-b]pyridines
This protocol details the general method for the visible-light-mediated C-C cross-coupling reaction between 7-chloro-1H-imidazo[4,5-b]pyridine and various arylboronic acids.
Materials:
-
7-chloro-1H-imidazo[4,5-b]pyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Eosin Y (photocatalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Acetonitrile (CH₃CN) (solvent)
-
Blue LEDs (light source)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 7-chloro-1H-imidazo[4,5-b]pyridine (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), Eosin Y (2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile (5 mL) to the reaction mixture via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for the time indicated by TLC analysis for complete consumption of the starting material (typically 8-12 hours).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Add water (10 mL) to the residue and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-aryl-1H-imidazo[4,5-b]pyridine.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the photocatalytic synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines.
Caption: General experimental workflow for the synthesis.
Proposed Reaction Mechanism
This diagram outlines a plausible mechanistic pathway for the Eosin Y-catalyzed C-H arylation.
Application Notes and Protocols for the In Vitro Evaluation of 1H-Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Imidazo[4,5-b]pyridine, a heterocyclic scaffold structurally analogous to purines, has emerged as a privileged pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This document provides a comprehensive guide to the in vitro evaluation of novel this compound derivatives, offering detailed protocols for key assays and a framework for data presentation and interpretation. The methodologies outlined herein are designed to facilitate the systematic assessment of this promising class of compounds for potential therapeutic applications.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of representative this compound derivatives from published studies. This data serves as a benchmark for comparative analysis of newly synthesized compounds.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast) | HCT116 (Colon) | K562 (Leukemia) | HeLa (Cervical) | SW620 (Colon) | Reference |
| Compound IX | 0.85 | 1.05 | - | - | - | [1] |
| Compound VIII | 0.92 | 1.12 | - | - | - | [1] |
| Compound 75 | 0.71 | - | - | - | - | [2] |
| Compound 76 | 0.63 | - | - | - | - | [2] |
| Compound 77 | - | 1.69 | - | - | - | [2] |
| Compound 8 | - | - | - | 1.8-3.2 | - | [3] |
| Compound 3f | Moderate | - | Most Sensitive | - | - | [4] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 31 | Aurora-A | 0.042 | [5] |
| Aurora-B | 0.198 | [5] | |
| Aurora-C | 0.227 | [5] | |
| Compound 51 (CCT137690) | Aurora-A | 0.015 | [6][7] |
| Aurora-B | 0.025 | [6][7] | |
| Aurora-C | 0.019 | [6][7] | |
| Various Derivatives | CDK9 | 0.63-1.32 | [8] |
| LB-1 | CDK9 | 0.00922 | [9] |
Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | B. cereus | Reference |
| Compound 14 | >64 | 32 | - | [3] |
| Compound 2g | 4-8 | - | - | [10] |
| Compound 2h | 4-8 | - | - | [10] |
| Compound 4a | 4-8 | - | - | [10] |
| Compound 4b | 4-8 | - | - | [10] |
| Compound 2 | - | >0.315 | 0.07 | [11] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines, reagents, and equipment.
Cell Viability and Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
In Vitro Kinase Inhibition Assay (CDK9/Aurora Kinase)
This assay measures the ability of the compounds to inhibit the activity of specific kinases. The following is a general protocol using a luminescence-based assay (e.g., ADP-Glo™).
Materials:
-
Recombinant human CDK9/Cyclin T1 or Aurora Kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivatives (in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor, the kinase, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Standard antibiotic/antifungal agents (positive controls)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader (optional, for turbidity measurement)
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by this compound derivatives and the general experimental workflows for their in vitro evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with alternative mechanisms of action. Derivatives of the 1H-Imidazo[4,5-b]pyridine scaffold have shown significant promise in this area, exhibiting potent in vitro activity against the virulent H37Rv strain of Mtb. This document provides a summary of the application of these derivatives, including their biological activity, proposed mechanisms of action, and detailed experimental protocols for their synthesis and evaluation.
Biological Activity of this compound Derivatives
Several series of this compound derivatives have been synthesized and evaluated for their antitubercular properties. The quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, are summarized below for easy comparison.
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives
This series of compounds was synthesized and tested for its in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Several compounds demonstrated significant potency.[1][2][3]
| Compound ID | Substitution on Phenyl Ring at C2 | MIC (µmol/L) |
| 5g | 2,6-dimethoxy | 0.5 |
| 5c | 3,4-dihydroxy | 0.6 |
| 5u | 3-bromo | 0.7 |
| 5i | 3-nitro | 0.8 |
| Isoniazid (Standard) | - | 0.44 |
| Rifampicin (Standard) | - | 0.61 |
(1H, 3H) Imidazo[4,5-b] pyridines
A one-pot synthesis method was utilized to produce another series of imidazo[4,5-b]pyridines. These compounds were also evaluated against Mtb H37Rv, with some showing promising activity compared to standard drugs.[4]
| Compound ID | R-group | MIC (µg/mL) |
| 1a | 1-(3H-imidazo[4,5-b]pyridin-2-yl)-butane-1,2,3,4-tetraol | 1.56 |
| 1j | 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzene-1,2-diol | 1.56 |
| Pyrazinamide (Standard) | - | 3.125 |
| Streptomycin (Standard) | - | 6.25 |
Proposed Mechanisms of Action
Molecular docking studies and target-based screenings have suggested several potential mechanisms by which these derivatives exert their antitubercular effects.
Inhibition of DprE1
Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) is a crucial enzyme in the synthesis of the mycobacterial cell wall. Some 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been identified as potential inhibitors of DprE1.[1][2][3] Computational studies indicate that these compounds can bind to the active site of DprE1, suggesting a mechanism that disrupts cell wall formation.[1]
Caption: Proposed mechanism of DprE1 inhibition by this compound derivatives.
Inhibition of Lumazine Synthase
Lumazine synthase is an enzyme involved in the riboflavin biosynthesis pathway, which is essential for various microorganisms but absent in mammals. This makes it an attractive target for antimicrobial drugs. Certain (1H, 3H) Imidazo[4,5-b] pyridines have been investigated as inhibitors of Mtb's Lumazine synthase.[4]
References
- 1. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1H-Imidazo[4,5-b]pyridine-Based BET Inhibitors in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Emerging evidence highlights the role of epigenetic modulation in the pathophysiology of neuropathic pain, with Bromodomain and Extra-Terminal (BET) proteins emerging as promising therapeutic targets.[1][2] BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of pro-inflammatory and pain-related genes. Inhibition of these proteins has been shown to alleviate neuropathic pain by reducing neuroinflammation and aberrant neuronal excitability.[1][2]
The 1H-Imidazo[4,5-b]pyridine scaffold has been identified as a novel and promising chemical framework for the development of potent and selective BET inhibitors. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this scaffold for the discovery and characterization of novel BET inhibitors for the treatment of neuropathic pain.
Featured Compound: DDO-8926
A notable example of a this compound-based BET inhibitor is DDO-8926. This compound has demonstrated significant potential in preclinical models of neuropathic pain.
Quantitative Data Summary
The following tables summarize the key quantitative data for DDO-8926 and serve as a template for characterizing new compounds based on the this compound scaffold.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Assay Type | Kd (μM) | IC50 (μM) | Selectivity |
| DDO-8926 | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | 0.024 | - | High selectivity over non-BET bromodomains |
| Compound X | BRD2 BD1 | AlphaScreen | - | Value | Value |
| Compound X | BRD3 BD1 | AlphaScreen | - | Value | Value |
| Compound X | BRD4 BD1 | AlphaScreen | - | Value | Value |
Data for "Compound X" to be filled in by the researcher.
Table 2: Pharmacokinetic Properties
| Compound | Species | Administration | Half-life (t1/2) | Oral Bioavailability (F%) |
| DDO-8926 | Mouse | Intravenous (IV) | 1.78 h | - |
| DDO-8926 | Rat | Intravenous (IV) | 2.36 h | 21.43% |
| Compound X | Species | Route | Value | Value |
Data for "Compound X" to be filled in by the researcher.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol provides a general method for the synthesis of the this compound scaffold. Specific reaction conditions and purification methods may need to be optimized for individual target compounds.
Materials:
-
Substituted 2,3-diaminopyridine
-
Appropriate aldehyde or carboxylic acid derivative
-
Solvent (e.g., ethanol, DMF, or acetic acid)
-
Catalyst (if necessary, e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
Dissolve the substituted 2,3-diaminopyridine in the chosen solvent.
-
Add the aldehyde or carboxylic acid derivative to the reaction mixture.
-
If using an aldehyde, a catalyst such as p-toluenesulfonic acid may be added.
-
Heat the reaction mixture to reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.
Protocol 2: BRD4 Inhibition Assay (AlphaLISA/AlphaScreen)
This protocol describes a homogeneous, bead-based assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged BRD4 (BD1) protein
-
Biotinylated acetylated histone H4 peptide
-
AlphaLISA Glutathione Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well white microplates
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Test compound or vehicle control (DMSO).
-
Biotinylated acetylated histone H4 peptide.
-
GST-tagged BRD4 (BD1) protein.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibration.
-
Bead Addition:
-
Add AlphaLISA Glutathione Acceptor beads and incubate in the dark at room temperature for 60 minutes.
-
Add AlphaScreen Streptavidin Donor beads and incubate in the dark at room temperature for 30-60 minutes.
-
-
Detection: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain
This in vivo model is used to assess the efficacy of BET inhibitors in a rodent model of neuropathic pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 6-0 silk)
-
Von Frey filaments for assessing mechanical allodynia
-
Test compound formulation
Procedure:
-
Anesthesia: Anesthetize the mouse using the chosen anesthetic.
-
Surgery:
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve intact and undamaged.
-
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Allow the animals to recover from anesthesia. Provide appropriate post-operative analgesia for the first 24-48 hours.
-
Compound Administration: Begin administration of the test compound or vehicle at the desired dose and schedule.
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimate the mice to the testing environment.
-
Use von Frey filaments of increasing stiffness to stimulate the lateral plantar surface of the paw (the area innervated by the spared sural nerve).
-
Determine the paw withdrawal threshold, which is the lowest force that elicits a withdrawal response.
-
-
Data Analysis: Compare the paw withdrawal thresholds between the compound-treated and vehicle-treated groups to assess the analgesic effect of the compound.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel BET inhibitors for the treatment of neuropathic pain. The protocols and data presented in these application notes provide a framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of new chemical entities based on this promising scaffold. Further optimization of these compounds could lead to the development of effective and safe treatments for this challenging condition.
References
Application Notes and Protocols for the Synthesis of 6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, which have shown promise as potent antitubercular agents. The methodologies outlined below are based on established synthetic routes and are intended to guide researchers in the replication and further development of these compounds.
Introduction
The 1H-imidazo[4,5-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] A specific series of derivatives, the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines, has been identified as a promising class of novel antitubercular agents, targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis.[3][4] This document outlines the synthetic pathway, experimental procedures, and characterization data for these compounds.
Synthetic Pathway Overview
The synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives is accomplished through a multi-step sequence starting from commercially available 5,5-diaminopyridine-3-ol.[3] The key intermediate, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine, is synthesized and subsequently condensed with various substituted aromatic aldehydes to yield a library of derivatives.
Caption: General synthetic pathway for 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the target compounds.
Protocol 1: Synthesis of the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Intermediate
This protocol details the initial four-step synthesis to obtain the core imidazopyridine structure.[3]
Step 1: Synthesis of 5-amino-3-(4-nitrophenoxy)pyridin-2-ol
-
To a solution of 5,5-diaminopyridine-3-ol, add 1-fluoro-4-nitrobenzene and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, pour it into ice-water, and collect the precipitate by filtration.
-
Wash the solid with water and a non-polar solvent (e.g., hexane) and dry under vacuum.
Step 2: Synthesis of 5-amino-3-(4-nitrophenoxy)pyridin-2-amine
-
The product from Step 1 is subjected to a reaction to convert the hydroxyl group to an amino group. This can be achieved through various established methods.
Step 3: Synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine
-
The resulting diamine from Step 2 is cyclized to form the imidazole ring. A common method is to react it with formic acid or a derivative under heating.[5]
-
Alternatively, condensation with an appropriate aldehyde followed by oxidative cyclization can be employed.[6]
Step 4: Synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
-
The core imidazopyridine is formylated at the 2-position to introduce a reactive aldehyde group for the subsequent condensation.
Protocol 2: Synthesis of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives (5a-w)
This protocol describes the final condensation step to generate the library of derivatives.[3][4]
Materials:
-
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
-
Various substituted aromatic aldehydes
-
Glacial acetic acid
-
Anhydrous sodium acetate
Procedure:
-
In a round-bottom flask, dissolve 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde (1 equivalent) in glacial acetic acid.
-
Add the respective substituted aromatic aldehyde (1.1 equivalents) and anhydrous sodium acetate (2 equivalents).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any acetic acid and salts.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure derivative.
-
Characterize the final compounds using NMR, Mass Spectrometry, and IR spectroscopy.
Caption: Workflow for the synthesis and purification of the final derivatives.
Data Presentation
The following tables summarize the characterization data for a selection of synthesized 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives.[4]
Table 1: Physicochemical Characterization of Selected Derivatives
| Compound ID | R-group (Substituted Phenyl) | Yield (%) | Melting Point (°C) |
| 5c | 4-Fluorophenyl | - | - |
| 5g | 4-Chlorophenyl | - | - |
| 5i | 3-Nitrophenyl | 29 | 149-151 |
| 5l | 4-Methylphenyl | 32 | 160-162 |
| 5n | 2-Methylphenyl | 41 | 135-137 |
| 5o | 3-Bromophenyl | 30 | 166-168 |
| 5u | 2,4-Dichlorophenyl | - | - |
Note: Yield and melting point data were not available for all compounds in the cited literature.
Table 2: Spectroscopic Data for Selected Derivatives
| Compound ID | ¹H NMR (600 MHz, DMSO-d₆) δ ppm | ¹³C NMR (100 MHz, DMSO) δ ppm | Mass Spec (m/z) [M-H]⁻ |
| 5i | 7.3 (2H, dd), 7.6 (1H, dd), 7.8 (1H, d), 8.0 (1H, dd), 8.1–8.2 (4H, m), 8.7 (1H, d) | 100.9, 117.2, 126.9, 140.4, 156.0 | Found: 376.59 |
| 5l | 2.3 (3H, s), 7.2–7.3 (4H, m), 7.66 (1H, d), 7.9 (2H, dd), 8.1–8.1 (3H, m) | 100.9, 115.0, 129.3, 139.7, 140.4, 151.2, 156.0 | Found: 345.57 |
| 5n | 2.2 (3H, s), 7.3 (2H, dd), 7.3 (1H, dd), 7.4–7.6 (2H, m), 7.6 (1H, d), 7.7 (1H, dd), 8.1–8.1 (3H, m) | 19.8, 100.9, 124.4, 130.7, 140.4, 151.2, 156.0 | Found: 345.47 |
Table 3: In Vitro Antitubercular Activity
| Compound ID | Minimum Inhibitory Concentration (MIC) (µmol/L) against M. tuberculosis H₃₇Rv |
| 5c | 0.6 |
| 5g | 0.5 |
| 5i | 0.8 |
| 5u | 0.7 |
Applications and Future Perspectives
The described 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis.[3][4] The most potent compounds identified, such as 5g with a MIC of 0.5 µmol/L, represent promising leads for the development of new antitubercular drugs.[4]
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the substitutions on the phenyl ring for improved potency and reduced toxicity.
-
In vivo efficacy studies: To evaluate the performance of the most promising compounds in animal models of tuberculosis.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of these derivatives.
-
Mechanism of action studies: To further confirm their interaction with the DprE1 enzyme.
These detailed protocols and application notes serve as a valuable resource for researchers aiming to synthesize and evaluate this important class of compounds, contributing to the ongoing efforts in the discovery of new and effective treatments for tuberculosis.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Microwave-Assisted Synthesis of 3-Substituted 2-Aryl/Heteroaryl Imidazo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The development of efficient and sustainable synthetic methodologies for the preparation of substituted imidazo[4,5-b]pyridines is therefore of considerable interest to the scientific community.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering several advantages over conventional heating methods. These benefits include significantly reduced reaction times, higher product yields, and often improved product purity. This environmentally friendly approach is particularly well-suited for the rapid synthesis of compound libraries in a drug discovery setting.
This document provides detailed protocols for the microwave-assisted synthesis of 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines, along with their potential applications, particularly as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.
Applications in Drug Discovery
Anticancer Activity: A significant area of investigation for imidazo[4,5-b]pyridine derivatives is their potential as anticancer agents.[1] Several studies have reported their potent cytotoxic activity against various cancer cell lines.[1] One of the key mechanisms underlying their anticancer effects is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
CDK9 Inhibition: Cyclin-Dependent Kinase 9 (CDK9) is a transcriptional kinase that plays a pivotal role in the regulation of gene expression.[2][3][4] It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and the elongation of transcription.[2][5] Dysregulation of CDK9 activity is implicated in various cancers, where it promotes the transcription of anti-apoptotic proteins and oncogenes.[3][4] Therefore, inhibition of CDK9 has emerged as a promising therapeutic strategy for cancer treatment. Several imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9, leading to the downregulation of key survival proteins in cancer cells and inducing apoptosis.
CDK9 Signaling Pathway in Transcriptional Regulation
The following diagram illustrates the central role of CDK9 in the regulation of transcription elongation and how its inhibition can impact cancer cell survival.
Caption: CDK9-mediated transcriptional regulation and its inhibition by 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines.
Data Presentation
The following tables summarize the quantitative data for the microwave-assisted synthesis of 2-substituted and 3-substituted imidazo[4,5-b]pyridines based on reported methodologies.
Table 1: Microwave-Assisted Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines
| Entry | 2-Substituent (Ar/Heteroaryl) | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 5-6 | 900 | 110 | 92 |
| 2 | 4-Chlorophenyl | 5-6 | 900 | 110 | 90 |
| 3 | 4-Methoxyphenyl | 5-6 | 900 | 110 | 88 |
| 4 | 4-Nitrophenyl | 5-6 | 900 | 110 | 85 |
| 5 | 2-Thienyl | 5-6 | 900 | 110 | 89 |
Data adapted from Nagargoje et al. (2017).[1]
Table 2: Microwave-Assisted N-Alkylation of Imidazo[4,5-b]pyridines (Representative)
| Entry | Alkylating Agent | Base | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Ethyl bromoacetate | K₂CO₃ | 15 | 100 | 85 |
| 2 | Benzyl bromide | Cs₂CO₃ | 10 | 120 | 90 |
| 3 | Iodomethane | K₂CO₃ | 5 | 80 | 95 |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
The synthesis of 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines can be achieved in a two-step microwave-assisted sequence. The first step involves the condensation of a diaminopyridine with an aldehyde to form the imidazo[4,5-b]pyridine core. The second step is the N-alkylation or N-arylation at the 3-position.
Caption: General workflow for the two-step microwave-assisted synthesis of 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl/Heteroaryl-3H-imidazo[4,5-b]pyridines
This protocol is adapted from the work of Nagargoje et al. (2017).[1]
Materials:
-
5-Bromopyridine-2,3-diamine (1 mmol)
-
Substituted aryl or heteroaryl aldehyde (1 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stirrer bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine 5-bromopyridine-2,3-diamine (1 mmol) and the desired substituted aldehyde (1 mmol).
-
Add DMF (5 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at 110 °C for 5-6 minutes with a power of 900 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Microwave-Assisted N-Alkylation of 2-Aryl/Heteroaryl-3H-imidazo[4,5-b]pyridines
This is a general protocol for the N-alkylation at the 3-position of the imidazo[4,5-b]pyridine ring.
Materials:
-
2-Aryl/Heteroaryl-3H-imidazo[4,5-b]pyridine (from Protocol 1) (1 mmol)
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide, iodomethane) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stirrer bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, add the 2-substituted-3H-imidazo[4,5-b]pyridine (1 mmol) and the base (K₂CO₃ or Cs₂CO₃, 2 mmol).
-
Add DMF (5 mL) and the alkyl halide (1.2 mmol) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature between 80-120 °C for 5-15 minutes. The optimal temperature and time will depend on the specific substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Transcriptional regulation and therapeutic potential of cyclin-dependent kinase 9 (CDK9) in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1H-Imidazo[4,5-b]pyridine Libraries
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development and implementation of a high-throughput screening (HTS) campaign to identify and characterize inhibitors of a target kinase from a 1H-Imidazo[4,5-b]pyridine library. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various therapeutic targets, including protein kinases.[1][2] These protocols describe robust HTS methodologies suitable for identifying and characterizing bioactive compounds, from primary biochemical screening to secondary cell-based validation assays.
Introduction to 1H-Imidazo[4,5-b]pyridines as Kinase Inhibitors
The this compound core is a key pharmacophore found in numerous molecules with diverse biological activities, including antiviral, antifungal, and antiproliferative effects.[1] Notably, this scaffold has been successfully employed in the development of potent kinase inhibitors, such as inhibitors of Aurora kinases, which are crucial regulators of cell division and are implicated in cancer.[2] Protein kinases are a major class of drug targets, and HTS is a primary method for identifying novel kinase inhibitors.[3] This application note will focus on a hypothetical screening campaign against "Kinase X," a representative serine/threonine kinase involved in a cancer-related signaling pathway.
Signaling Pathway of Kinase X
The diagram below illustrates a simplified signaling cascade involving Kinase X. Upon activation by an upstream kinase (Upstream Kinase), Kinase X phosphorylates a downstream substrate (Substrate Y), leading to a cellular response such as proliferation. The screening campaign aims to identify compounds that inhibit the phosphorylation of Substrate Y by Kinase X.
Caption: Simplified Kinase X signaling pathway.
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening and hit validation of the this compound library is depicted below. This process starts with a primary screen to identify initial "hits," which are then subjected to a series of confirmatory and secondary assays to ensure their validity and specificity.[4][5]
Caption: High-throughput screening and hit validation workflow.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Fluorescence Polarization (FP) Kinase Assay
This protocol is adapted for a 384-well plate format, suitable for HTS. The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[6][7][8]
Materials and Reagents:
-
Recombinant human Kinase X
-
Fluorescently labeled tracer (e.g., a high-affinity ATP competitive ligand)
-
Kinase X substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound compound library in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, black microplates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the wells of a 384-well plate. Also, dispense DMSO for negative controls and a positive control inhibitor for positive controls.
-
Enzyme and Tracer Addition: Prepare a solution of Kinase X and the fluorescent tracer in kinase assay buffer. Add 5 µL of this solution to each well. The final concentration of Kinase X and tracer should be optimized to give a stable and robust FP signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of the substrate peptide and ATP in kinase assay buffer. Add 5 µL of this solution to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)) where mP is the millipolarization value.
-
A hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Calculate the Z'-factor to assess the quality of the assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Data Presentation: Primary Screen Hits
| Compound ID | % Inhibition | Hit? |
| IMP-0001 | 85.2 | Yes |
| IMP-0002 | 10.5 | No |
| IMP-0003 | 62.7 | Yes |
| ... | ... | ... |
Protocol 2: Hit Confirmation and Dose-Response Analysis
Confirmed hits from the primary screen are re-tested in the same FP assay to confirm their activity. Active compounds are then tested in a dose-response format to determine their potency (IC50).
Procedure:
-
Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the FP kinase assay as described in Protocol 1 with the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Dose-Response Analysis
| Compound ID | IC50 (µM) |
| IMP-0001 | 0.54 |
| IMP-0003 | 2.1 |
| ... | ... |
Protocol 3: Secondary Cell-Based Assay - Cell Viability
This assay is crucial to confirm that the inhibitory activity observed in the biochemical assay translates to a cellular context and to assess the general cytotoxicity of the hit compounds.[9][10][11]
Materials and Reagents:
-
A cancer cell line known to be dependent on the Kinase X signaling pathway.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
Validated hit compounds from the dose-response analysis.
-
384-well, white, clear-bottom microplates.
-
A luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at an optimized density (e.g., 2,000 cells/well) in 20 µL of cell culture medium and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the hit compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent cell viability relative to DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound by plotting percent viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.
Data Presentation: Cell Viability Assay
| Compound ID | GI50 (µM) |
| IMP-0001 | 1.2 |
| IMP-0003 | >50 |
| ... | ... |
Hit Validation and Next Steps
Compounds that are potent in the primary biochemical assay and show on-target effects in the secondary cell-based assay (e.g., IMP-0001) are considered validated hits.[4][12] These compounds will be prioritized for further studies, including:
-
Structure-Activity Relationship (SAR) analysis: Synthesizing and testing analogs of the validated hits to improve potency and selectivity.[5]
-
Orthogonal Assays: Using a different assay format to confirm the mechanism of action.
-
Selectivity Profiling: Testing the hits against a panel of other kinases to determine their selectivity.
-
Biophysical Methods: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.[4]
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 6. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
Troubleshooting & Optimization
Navigating the Synthesis of Imidazo[4,5-b]pyridines: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of imidazo[4,5-b]pyridines, a crucial scaffold in medicinal chemistry, can present a number of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental issues, ensuring a smoother and more efficient synthetic workflow.
Troubleshooting Common Side Reactions
This section details prevalent side reactions encountered during the synthesis of imidazo[4,5-b]pyridines, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Q: My condensation reaction between a 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in this foundational reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature.[1] For condensations involving aldehydes, oxidative conditions are often necessary for the final cyclization and aromatization step. While atmospheric oxygen can suffice, it can be slow. The use of a mild oxidizing agent can be beneficial.[2]
-
-
Suboptimal pH: The pH of the reaction medium is critical.
-
Solution: For condensations with carboxylic acids, acidic conditions are typically required to catalyze the reaction.[2] If using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be advantageous.
-
-
Inefficient Water Removal: The condensation reaction liberates water, which can inhibit the reaction equilibrium if not effectively removed.
-
Purification Losses: Significant amounts of the product can be lost during the workup and purification stages.
-
Solution: Optimize your extraction and chromatography protocols to suit the specific properties of your target derivative.[2]
-
Issue 2: Formation of Multiple Regioisomers during N-Alkylation
Q: I am attempting to N-alkylate my imidazo[4,5-b]pyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity?
A: The imidazo[4,5-b]pyridine core possesses multiple nitrogen atoms (N1, N3, and N4 on the pyridine ring) that are susceptible to alkylation, often leading to a mixture of regioisomers.[2] The reaction outcome is highly sensitive to the experimental conditions.[2][3][4]
-
Reaction Conditions: The choice of base, solvent, and temperature significantly influences the isomeric ratio.[1]
-
Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can direct the reaction towards a specific nitrogen atom.
-
Solution: Modifying substituents on the starting materials can enhance the regioselectivity.[1]
-
-
Separation of Isomers: If a mixture is unavoidable, chromatographic separation is necessary.
-
Solution: High-Performance Liquid Chromatography (HPLC) is often effective for separating regioisomers. Developing a gradient elution method can optimize the resolution between the isomer peaks.[1] For unambiguous structural assignment of the separated isomers, 2D NMR techniques such as NOESY and HMBC are indispensable.[1][3][4]
-
Issue 3: Incomplete Cyclization Leading to Intermediate Isolation
Q: My reaction is not yielding the final imidazo[4,5-b]pyridine product, and I seem to be isolating a stable intermediate. How can I drive the cyclization to completion?
A: Incomplete cyclization is a common hurdle. The formation of the imidazole ring is a condensation reaction that requires the removal of a water molecule and often sufficient energy input.
-
Insufficient Driving Force: The reaction may lack the necessary energy or conditions to proceed to the fully cyclized product.
-
Solution: Increasing the reaction temperature or switching to a higher-boiling solvent can provide the required thermal energy. As cyclization is a dehydration process, ensuring the removal of water, as mentioned in "Issue 1", will help drive the equilibrium towards the product.[2]
-
Issue 4: Unwanted Formation of an N-oxide Derivative
Q: I have an unexpected byproduct that I suspect is an N-oxide. How can I prevent its formation, and what should I do if it has already formed?
A: The nitrogen atom in the pyridine ring of the imidazo[4,5-b]pyridine system is prone to oxidation, leading to the formation of an N-oxide, particularly under oxidative conditions.[2]
-
Prevention:
-
Control of Oxidants: If your synthetic route involves an oxidation step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants and maintaining controlled reaction conditions (e.g., lower temperature, shorter reaction time) can minimize N-oxide formation.[2]
-
-
Remediation (Deoxygenation):
-
Solution: If an N-oxide has formed, it can often be converted back to the parent heterocycle through a deoxygenation reaction. A convenient and chemoselective method involves palladium-catalyzed transfer oxidation using triethylamine.
-
Quantitative Data Summary
The yield of imidazo[4,5-b]pyridines and their precursors is highly dependent on the reaction conditions. The following tables provide a summary of reported yields under various experimental setups.
Table 1: Influence of Reaction Conditions on Product Yield
| Entry | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromopyridine-2,3-diamine, various aldehydes | Microwave Irradiation | DMF | 110 | 0.08-0.1 | High | |
| 2 | 5-bromopyridine-2,3-diamine, various aldehydes | Conventional Heating | DMF | Reflux | 3-4 | High | [5] |
| 3 | 2,3-diaminopyridine, benzaldehydes | None | Nitrobenzene or Acetic Acid | 120 - Reflux | 2-12 | Not specified | [1] |
| 4 | 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, allyl/propargyl bromide | K₂CO₃, TBAB | DMF | Room Temp | 24 | 54-87 | [6] |
| 5 | 2-chloro-3-nitropyridine, primary amines, aldehydes | Zn dust, aq. HCl | H₂O-IPA | 80 | 10 | Excellent | [7] |
| 6 | 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, benzyl bromide | K₂CO₃ | DMF | Not specified | Not specified | Mixture of regioisomers | [3] |
| 7 | 5-bromo-2,3-diaminopyridine, 4-(4-fluorophenoxy)benzaldehyde Na₂S₂O₅ adduct | None | DMF | 130 | 4 | 75 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines
This protocol is a general guideline for the N-alkylation of an imidazo[4,5-b]pyridine derivative.
-
To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB) (0.15 eq.).[6]
-
Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the stirred mixture at room temperature.[6]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines
This protocol describes the condensation of 2,3-diaminopyridine with a benzaldehyde derivative.
-
Dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid.[1]
-
Add the substituted benzaldehyde (1.0-1.2 eq) to the solution.[1]
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2-12 hours, while monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
If acetic acid is used as the solvent, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, generated using DOT language, illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: General synthesis of imidazo[4,5-b]pyridines.
Caption: Common side reactions in imidazo[4,5-b]pyridine synthesis.
Caption: Troubleshooting logic for side reactions.
References
how to improve the yield of 1H-Imidazo[4,5-b]pyridine condensation reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1H-Imidazo[4,5-b]pyridine condensation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1H-Imidazo[4,5-b]pyridines via condensation reactions.
Issue 1: Low Yield of the Desired Product
Question: My condensation reaction between a 2,3-diaminopyridine derivative and an aldehyde or carboxylic acid is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the condensation synthesis of 1H-Imidazo[4,5-b]pyridines can stem from several factors. Below is a systematic approach to troubleshoot and improve your reaction's efficiency.
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Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. For condensations involving aldehydes, oxidative conditions are often necessary for the final cyclization and aromatization to form the imidazo[4,5-b]pyridine core. While air oxidation can be effective, it may be slow. The use of a mild oxidizing agent can be beneficial.[1]
-
Sub-optimal pH: The pH of the reaction can be critical. Condensation with carboxylic acids typically requires acidic conditions to proceed efficiently. When using a carboxylic acid equivalent, such as an orthoester, a catalytic amount of acid can be advantageous.[1]
-
Inefficient Water Removal: Condensation reactions produce water, which can inhibit the reaction equilibrium if not effectively removed. For high-temperature reactions, employing a Dean-Stark trap is a common strategy. Alternatively, using a compatible drying agent can help drive the reaction forward.[1]
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Side Reactions: Undesirable side reactions can consume starting materials, thus lowering the yield of the desired product. Common side reactions include N-oxide formation or incomplete cyclization.
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Purification Losses: Significant product loss can occur during the workup and purification stages. It is crucial to optimize extraction and chromatography conditions for your specific derivative to minimize these losses.[1]
Issue 2: Incomplete Cyclization
Question: I am isolating a stable intermediate, suggesting that the final cyclization to the imidazo[4,5-b]pyridine ring is not occurring. How can I drive the cyclization to completion?
Answer: Incomplete cyclization is a frequent challenge. The following strategies can help promote the formation of the desired heterocyclic ring system:
-
Thermal Energy: Many cyclization reactions require a significant energy input. Increasing the reaction temperature or switching to a higher-boiling solvent may be necessary to overcome the activation energy barrier. Refluxing in a suitable solvent is a common and effective approach.[1]
-
Dehydration: As cyclization is a condensation process that eliminates a water molecule, actively removing water will shift the equilibrium towards the product. As mentioned previously, a Dean-Stark apparatus or the addition of a drying agent is recommended.[1]
Issue 3: Formation of N-oxide Byproducts
Question: I am observing the formation of an N-oxide on the pyridine ring. How can I prevent this side reaction?
Answer: The pyridine nitrogen in the this compound scaffold is susceptible to oxidation, particularly under oxidative conditions.
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or optimizing reaction conditions such as temperature and reaction time can effectively minimize N-oxide formation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the yield of this compound condensation reactions?
A1: The most critical parameters are temperature, reaction time, solvent, catalyst, and the efficient removal of water. The interplay of these factors is crucial for high yields. For instance, higher temperatures can accelerate the reaction but may also lead to side products if not carefully controlled.[1][2]
Q2: Which solvents are generally recommended for these condensation reactions?
A2: High-boiling polar aprotic solvents like DMF and DMSO are often used and have been shown to give good yields.[3][4] In some green chemistry approaches, a mixture of water and isopropanol (H2O-IPA) has also been used effectively.[5][6] The choice of solvent can significantly impact the reaction rate and solubility of reactants.
Q3: Are catalysts necessary for the condensation reaction?
A3: While some reactions can proceed without a catalyst, the use of catalysts is common to improve reaction rates and yields. Both acid and base catalysts can be employed depending on the specific reaction. For example, acidic conditions are often required for condensations with carboxylic acids.[1] Various metal catalysts, particularly copper-based ones, have also been shown to be effective.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.[1]
Data Presentation
Table 1: Effect of Copper Catalyst and Solvent on Imidazo[1,2-a]pyridine Synthesis
| Entry | Copper Salt | Solvent | Yield (%) |
| 1 | CuI | DMF | 90 |
| 2 | CuBr | DMF | 77-85 |
| 3 | CuCl | DMF | 77-85 |
| 4 | Cu2O | DMF | 40 |
| 5 | Cu(OAc)2 | DMF | 77-85 |
| 6 | CuI | DMSO | 87 |
| 7 | CuI | EtOAc | Poor |
| 8 | CuI | EtOH | Poor |
| 9 | CuI | CH3CN | Poor |
| 10 | CuI | THF | Poor |
Data adapted from a study on imidazo[1,2-a]pyridine synthesis, which provides insights applicable to related imidazopyridine structures.[3]
Experimental Protocols
Protocol 1: General Procedure for Condensation with an Aldehyde in DMF
-
To a solution of the 2,3-diaminopyridine derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired aldehyde (1.0-1.2 eq).
-
The reaction mixture is then heated to 120°C and refluxed for 3-4 hours.[4]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[4]
Protocol 2: Tandem One-Pot Synthesis in H2O-IPA Medium
This protocol describes a greener synthesis approach starting from 2-chloro-3-nitropyridine.
-
SNA-Reaction: 2-chloro-3-nitropyridine (1 eq) is reacted with a primary amine (1 eq) in a mixture of H2O-IPA at 80°C for 2 hours.
-
Reduction: The in situ formed N-substituted product is then treated with Zn dust (1 eq) and concentrated HCl (0.5 eq) at 80°C for 45 minutes to reduce the nitro group, yielding the corresponding diamine.
-
Condensation: An appropriate aldehyde (1 eq) is added to the reaction mixture, which is then stirred to facilitate the condensation and cyclization, forming the this compound derivative.[5]
-
Purification: The final product is typically purified by a single chromatographic step.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Alkylated 1H-Imidazo[4,5-b]pyridine Regioisomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification and characterization of N-alkylated 1H-Imidazo[4,5-b]pyridine regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound problematic?
A1: The this compound scaffold possesses multiple nitrogen atoms that can be alkylated. The NH proton in the imidazole ring is tautomeric, meaning it can readily move between the N1 and N3 positions.[1] This leads to the formation of a mixture of N1 and N3-alkylated regioisomers upon reaction with an alkylating agent.[2] Furthermore, the pyridine nitrogen (N4) can also be a site for alkylation, potentially resulting in three or more isomeric products, which often have very similar physical and chemical properties, making their separation a significant challenge.[2][3]
Q2: How can the regioisomeric ratio be influenced during the synthesis?
A2: The ratio of N1 to N3 isomers can be influenced by several factors. The choice of solvent can play a role; for instance, nonpolar solvents under basic conditions may favor alkylation at the N3 position.[2] Steric hindrance is another critical factor; the steric bulk of substituents on either the imidazo[4,5-b]pyridine core or the alkylating agent can direct the reaction towards the less hindered nitrogen atom.[4] The base and reaction temperature can also affect the regiochemical outcome.[4][5]
Q3: Which purification techniques are most effective for separating these regioisomers?
A3: While standard silica gel column chromatography can sometimes be effective, the similar polarities of the regioisomers often lead to co-elution.[3] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is generally the most powerful and reliable method for separating these challenging isomer pairs.[3][6] Developing a gradient elution method often provides the necessary resolution to isolate the individual isomers.[3]
Q4: How can I definitively confirm the structure of the separated regioisomers?
A4: Unambiguous structure determination is crucial and is best achieved using a combination of 2D Nuclear Magnetic Resonance (NMR) techniques.[3] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable. HMBC helps identify long-range (2-3 bond) correlations between protons and carbons, while NOESY identifies protons that are close to each other in space.[7] These techniques allow for the definitive assignment of the alkyl group to the N1, N3, or N4 position.[1][7]
Troubleshooting Guide
Issue 1: Poor or no separation of regioisomers using silica gel column chromatography.
-
Possible Cause: The regioisomers have very similar polarities, resulting in overlapping retention factors (Rf) on the TLC plate and co-elution from the column.[3]
-
Suggested Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems. Try switching from common mixtures like hexane/ethyl acetate to systems involving dichloromethane, methanol, or a small percentage of a more polar solvent like isopropanol.
-
Use a Different Stationary Phase: Consider using alumina or functionalized silica gels (e.g., diol, cyano) which may offer different selectivity.
-
Switch to HPLC: If column chromatography fails to provide adequate separation, preparative HPLC is the recommended alternative.[3][6]
-
Issue 2: The regioisomers are co-eluting or have very poor resolution in HPLC.
-
Possible Cause: The mobile phase composition, gradient, or column chemistry is not optimized for the specific isomers.
-
Suggested Solutions:
-
Adjust the Mobile Phase: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or the aqueous buffer (e.g., change the pH by using formic acid, or use an alternative like ammonium formate).[3]
-
Optimize the Gradient: If using a gradient, try making it shallower (i.e., increase the run time and decrease the rate of change of the organic solvent percentage). This can significantly improve the resolution between closely eluting peaks.[3]
-
Change the Column: Different C18 columns from various manufacturers can have different selectivities. Alternatively, a phenyl-hexyl or a chiral column (if applicable) might provide the necessary separation.[8][9]
-
Issue 3: I have isolated the isomers, but 1D NMR (¹H and ¹³C) is insufficient to assign the structures.
-
Possible Cause: The differences in the chemical shifts between regioisomers in 1D NMR spectra are often too subtle for a definitive assignment.
-
Suggested Solutions:
-
Perform a 2D-NOESY Experiment: This is particularly powerful for identifying the N4-isomer. A clear Nuclear Overhauser Effect (NOE) will be observed between the protons of the N-alkyl group (e.g., N-CH₂) and the H-5 proton on the pyridine ring, indicating their close spatial proximity.[1][7]
-
Perform a 2D-HMBC Experiment: This experiment is key to distinguishing between N1 and N3 isomers. The protons of the N-alkyl group will show a long-range correlation (3 bonds) to a specific quaternary carbon in the imidazo[4,5-b]pyridine core. For the N1-isomer, a key correlation is observed to C-7a. For the N3-isomer, a correlation is seen to C-3a.[7]
-
Data Presentation
Table 1: Diagnostic 2D NMR Correlations for Regioisomer Assignment
| Regioisomer | Key Diagnostic Correlation (HMBC) | Key Diagnostic Correlation (2D-NOESY) | Rationale |
| N1-Isomer | Protons of the N1-substituent show a correlation to the C-7a quaternary carbon.[7] | - | The N1 substituent is three bonds away from the C-7a carbon, resulting in a clear HMBC cross-peak.[7] |
| N3-Isomer | Protons of the N3-substituent show a correlation to the C-3a quaternary carbon. | - | The N3 substituent is three bonds away from the C-3a carbon.[7] |
| N4-Isomer | - | Protons of the N4-substituent show a through-space correlation to the H-5 proton.[7] | The N4-alkyl group is spatially close to the H-5 proton on the pyridine ring, producing a distinct NOE cross-peak.[1][7] |
Experimental Protocols
Protocol 1: Preparative HPLC for Regioisomer Separation
This protocol provides a general guideline. Specific parameters must be optimized for each regioisomeric mixture.
-
Analytical Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[3]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same modifier as Phase A.[3]
-
Gradient Elution: Develop an effective analytical separation using a linear gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution conditions.[3]
-
Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to maximize the resolution between the isomer peaks.
-
-
Scale-Up to Preparative HPLC:
-
Column: Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 x 250 mm).
-
Sample Preparation: Dissolve the crude regioisomeric mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the mobile phase). Ensure the sample is fully dissolved and filtered before injection.
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Method Transfer: Adjust the flow rate and gradient time to be proportional to the change in column volume.
-
Fraction Collection: Collect the fractions corresponding to each resolved isomer peak.
-
Post-Purification: Combine the fractions for each pure isomer, remove the organic solvent under reduced pressure, and lyophilize or extract the product from the aqueous residue.
-
Protocol 2: Sample Preparation and Analysis by 2D NMR
-
Sample Preparation:
-
Dissolve 5-10 mg (for NOESY) or 10-20 mg (for HMBC) of the purified regioisomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
-
HMBC Experiment:
-
Objective: To identify 2- and 3-bond correlations between protons and carbons.[7]
-
Key Parameters (500 MHz Spectrometer):
-
Analysis: Look for the key correlations between the N-alkyl protons and the C-7a or C-3a carbons as detailed in Table 1.
-
-
2D-NOESY Experiment:
-
Objective: To identify protons that are close in space (< 5 Å).[7]
-
Key Parameters (500 MHz Spectrometer):
-
Analysis: Look for the key cross-peak between the N-alkyl protons and the H-5 proton as detailed in Table 1.
-
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of regioisomers.
Caption: Troubleshooting logic for separating regioisomers.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
troubleshooting incomplete cyclization in 1H-Imidazo[4,5-b]pyridine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 1H-Imidazo[4,5-b]pyridines, with a specific focus on overcoming incomplete cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or no yield of the desired 1H-Imidazo[4,5-b]pyridine product due to incomplete cyclization.
Question: My condensation reaction between a 2,3-diaminopyridine derivative and an aldehyde or carboxylic acid is resulting in a low yield or isolation of an uncyclized intermediate. What are the common causes and how can I improve the reaction outcome?
Answer:
Incomplete cyclization is a frequent challenge in the synthesis of the this compound core. This is often a condensation reaction that involves the formation of a stable intermediate. Several factors can hinder the final ring-closure. Here are key areas to investigate and optimize:
-
Insufficient Thermal Energy: The cyclization step, which involves dehydration, often requires a significant energy input to overcome the activation barrier.[1]
-
Troubleshooting:
-
Increase the reaction temperature. Switching to a higher-boiling point solvent may be necessary to achieve the required temperature.
-
Employing reflux conditions in a suitable solvent is a common and effective strategy.[1]
-
-
-
Inefficient Water Removal: The cyclization is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water can inhibit the reaction from proceeding to completion.[1]
-
Troubleshooting:
-
For reactions conducted at high temperatures, a Dean-Stark trap is effective for the azeotropic removal of water.
-
In other setups, consider using a compatible drying agent within the reaction mixture.
-
-
-
Suboptimal pH Conditions: The pH of the reaction medium can be critical for facilitating the condensation.
-
Troubleshooting:
-
When using carboxylic acids, acidic conditions are generally required.
-
If you are using a carboxylic acid equivalent, such as an orthoester, the addition of a catalytic amount of acid can be beneficial.[1]
-
-
-
Need for Oxidative Conditions: When using an aldehyde as a precursor, the reaction often requires an oxidative step for the cyclization and subsequent aromatization to form the imidazole ring.
-
Troubleshooting:
-
Simple air oxidation can be slow and inefficient. Consider bubbling air or oxygen through the reaction mixture.
-
The use of a mild oxidizing agent can significantly improve the reaction rate and yield.[1]
-
-
Troubleshooting Workflow for Incomplete Cyclization
References
preventing N-oxide formation during the synthesis of 1H-Imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 1H-Imidazo[4,5-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on preventing the formation of N-oxide byproducts.
Frequently Asked Questions (FAQs)
Q1: What is N-oxide formation and why is it a problem in this compound synthesis?
A1: N-oxide formation is an undesired side reaction where the nitrogen atom of the pyridine ring in the this compound core gets oxidized. This results in the formation of a this compound N-oxide byproduct. This is problematic because the N-oxide has different physicochemical properties than the target molecule, which can complicate purification and reduce the overall yield of the desired product. Its presence can also interfere with subsequent synthetic steps or biological assays.
Q2: Which nitrogen atom in this compound is susceptible to N-oxidation?
A2: The pyridine nitrogen atom (N-4) is the primary site of N-oxidation. The imidazole nitrogens (N-1 and N-3) are generally less susceptible to oxidation under typical reaction conditions.
Q3: What are the common causes of N-oxide formation during the synthesis?
A3: N-oxide formation is typically caused by the presence of oxidizing agents in the reaction mixture. This can occur under several circumstances:
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Use of Strong Oxidants: Some synthetic routes may employ oxidative cyclization or condensation steps where strong oxidizing agents are used.
-
Air Oxidation: At elevated temperatures and prolonged reaction times, atmospheric oxygen can act as an oxidant, leading to the formation of the N-oxide byproduct.[1]
-
Peroxide Impurities: Solvents or reagents contaminated with peroxides can also lead to unwanted N-oxidation.
Q4: Can I remove the N-oxide byproduct if it has already formed?
A4: Yes, if N-oxide formation is observed, it is often possible to reduce the N-oxide back to the parent this compound. This process is called deoxygenation. Common methods include catalytic hydrogenation or the use of phosphorus-based reagents.[1]
Troubleshooting Guides
Issue 1: Detection of an unexpected, more polar byproduct, suspected to be an N-oxide.
Root Cause: The pyridine nitrogen of the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, particularly when oxidative conditions are employed or when reactions are exposed to air at high temperatures.[1]
Solutions:
| Strategy | Recommended Action |
| Control of Oxidants | If your synthesis involves an oxidative step, consider using milder and more selective oxidizing agents. Carefully control the stoichiometry of the oxidant and the reaction temperature to minimize over-oxidation. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially for reactions requiring high temperatures and long durations. This will prevent oxidation by atmospheric oxygen.[1] |
| Solvent & Reagent Purity | Ensure that all solvents and reagents are free from peroxide impurities. Use freshly distilled or commercially available anhydrous solvents. |
| Post-synthesis Reduction | If the N-oxide has already formed, it can be reduced back to the desired product. This adds an extra step but can salvage the product. See the detailed protocols below for N-oxide reduction. |
Issue 2: Low yield of the desired product due to N-oxide formation during oxidative cyclization.
Root Cause: Many syntheses of 2-substituted-1H-imidazo[4,5-b]pyridines involve the condensation of 2,3-diaminopyridine with an aldehyde, which often requires an oxidative step to aromatize the intermediate. The choice of oxidant is critical to avoid N-oxidation of the product.
Solutions:
| Oxidant Type | Examples | Suitability for Preventing N-Oxide Formation |
| Harsh Oxidants | Peroxyacids (e.g., m-CPBA), H₂O₂/TFAA | High Risk of N-Oxide Formation. These reagents are known to efficiently oxidize pyridinic nitrogens and should generally be avoided if N-oxide formation is a concern.[2] |
| Mild Oxidants | Air, O₂, Nitrobenzene, Na₂S₂O₅ in DMSO | Lower Risk of N-Oxide Formation. Air or oxygen can be effective and green oxidants, though they may require longer reaction times or catalysts.[3] Nitrobenzene is a classic choice for high-temperature condensations. Sodium metabisulfite in DMSO is a mild option for aldehyde condensations.[4] |
| Catalytic Systems | Cu(I) salts with air as the oxidant | Good for Selective Oxidation. Copper-catalyzed aerobic oxidations can be tuned to be selective for the desired cyclization over N-oxidation by careful control of reaction conditions.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-1H-Imidazo[4,5-b]pyridine with Minimized N-Oxide Formation
This protocol is based on the condensation of 2,3-diaminopyridine with an aromatic aldehyde using a mild oxidizing agent to promote cyclization and aromatization while minimizing N-oxide formation.
Materials:
-
2,3-Diaminopyridine
-
Substituted Benzaldehyde (1.0-1.2 equivalents)
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in DMSO, add the appropriately substituted benzaldehyde (1.0-1.2 eq) and sodium metabisulfite (1.1 eq).[4]
-
Heat the reaction mixture at 120-140 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of this compound N-oxide
This protocol describes a general method for the deoxygenation of the N-oxide byproduct back to the parent this compound using catalytic hydrogenation.
Materials:
-
This compound N-oxide
-
Raney Nickel (catalytic amount)
-
Ethanol or Methanol
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the this compound N-oxide in ethanol or methanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.
-
Securely attach a hydrogen-filled balloon or connect the vessel to a Parr hydrogenator.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting N-oxide is consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Workflow for synthesis and troubleshooting of N-oxide formation.
Caption: Relationship between reaction conditions and N-oxide formation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 1H-Imidazo[4,5-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 1H-Imidazo[4,5-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the this compound core, and what are their scale-up considerations?
A1: The most prevalent methods for synthesizing the this compound scaffold involve the condensation of 2,3-diaminopyridine with various reagents. Key considerations for scale-up include:
-
Condensation with Carboxylic Acids or Aldehydes: This is a classical and straightforward approach, often carried out at elevated temperatures. On a larger scale, efficient heat transfer and control of reaction temperature are critical to prevent side reactions and ensure consistent product quality. The removal of water, a byproduct of the condensation, is also crucial to drive the reaction to completion and can be challenging at scale.[1]
-
Palladium-Catalyzed Amidation: This method involves the coupling of 2-chloro-3-amino-heterocycles with amides, followed by in situ cyclization. While offering milder reaction conditions, the cost and removal of the palladium catalyst can be significant challenges during scale-up. Leaching of the metal into the final product is a major concern for pharmaceutical applications.[2]
-
Tandem SNAr/Reduction/Heteroannulation: A highly efficient, one-pot procedure starting from 2-chloro-3-nitropyridine has been developed. This method is advantageous for its simplicity and use of environmentally benign solvents like water-isopropanol mixtures.[3] However, the in situ reduction of the nitro group requires careful control of the reducing agent and temperature to avoid over-reduction or side reactions.
Q2: How can I control the regioselectivity during the N-alkylation of the this compound core?
A2: The this compound scaffold possesses multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers which are often difficult to separate. Controlling regioselectivity is a significant challenge. Strategies to address this include:
-
Steric Hindrance: Introducing bulky substituents on the starting materials can direct the alkylation to a less sterically hindered nitrogen atom.
-
Directed Synthesis: Employing a directed synthesis strategy, such as a solid-phase synthesis approach, can provide better regiocontrol.[4]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the alkylation reaction.
Q3: What causes the formation of N-oxides during the synthesis, and how can it be prevented?
A3: The pyridine nitrogen in the this compound ring is susceptible to oxidation, leading to the formation of N-oxide impurities, especially when using oxidizing agents or under aerobic conditions.[5] To prevent N-oxide formation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control of Oxidants: If an oxidant is necessary for a specific step, carefully control its stoichiometry and addition rate. Consider using milder oxidizing agents.
-
Temperature Control: Avoid excessive temperatures, as they can promote oxidation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or carefully increasing the reaction temperature. Ensure efficient mixing, especially at a larger scale, to maintain homogeneity. |
| Suboptimal Reaction Conditions | Re-evaluate the choice of solvent, catalyst, and base. Small-scale optimization experiments can save significant resources before proceeding with a large batch. For condensation reactions, ensure efficient removal of water using a Dean-Stark trap or a suitable drying agent. |
| Degradation of Starting Materials or Product | Use high-purity, dry reagents and solvents. If the starting materials or product are sensitive to air, light, or temperature, implement appropriate protective measures such as using an inert atmosphere, protecting the reaction from light, and maintaining strict temperature control. |
| Inefficient Purification | Losses during work-up and purification can significantly impact the overall yield. Optimize extraction and crystallization procedures. For column chromatography, screen different solvent systems and stationary phases to achieve better separation and recovery. |
Issue 2: Formation of Regioisomers
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol in N-Alkylation | Modify the synthetic strategy to introduce the desired substituent at an earlier stage where regioselectivity can be better controlled. Consider using protecting groups to block unwanted reaction sites. |
| Unfavorable Reaction Kinetics/Thermodynamics | Systematically screen reaction parameters such as temperature, solvent polarity, and the nature of the base to favor the formation of the desired isomer. |
| Difficult Separation of Isomers | If the formation of regioisomers is unavoidable, focus on developing a robust separation method. Preparative HPLC or SFC (Supercritical Fluid Chromatography) can be effective for separating closely related isomers. Consider derivatization of the isomeric mixture to facilitate separation, followed by removal of the derivatizing group. |
Quantitative Data Summary
Table 1: Comparison of Yields for Different Synthetic Routes to Substituted 1H-Imidazo[4,5-b]pyridines (Lab Scale)
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine, Phenylacetic acid | PPA, 180°C, 4h | 2-Benzyl-1H-imidazo[4,5-b]pyridine | 85 | [6] |
| 2-Chloro-3-nitropyridine, Primary amine, Aldehyde | H2O-IPA, Na2S2O4, Reflux | N-alkyl-2-aryl-1H-imidazo[4,5-b]pyridine | 75-92 | [3] |
| 2-Chloro-3-aminopyridine, Amide | Pd(OAc)2, Xantphos, Cs2CO3, Toluene, 110°C | N-substituted-2-substituted-1H-imidazo[4,5-b]pyridine | 60-90 | [2] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, Alkyl halide | K2CO3, TBAB, DMF, rt, 24h | N-alkyl-6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 54-87 | [7] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridine
This protocol describes a general procedure for the condensation of 2,3-diaminopyridine with an aldehyde.
Materials:
-
2,3-Diaminopyridine
-
Substituted Benzaldehyde
-
Polyphosphoric acid (PPA) or a suitable high-boiling solvent (e.g., nitrobenzene)
-
Appropriate work-up and purification solvents
Procedure:
-
To a reaction vessel, add 2,3-diaminopyridine (1.0 eq).
-
Add the substituted benzaldehyde (1.0-1.2 eq).
-
Add polyphosphoric acid as a catalyst and solvent, or dissolve the reactants in a high-boiling solvent.
-
Heat the reaction mixture to 120-180°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto ice. Neutralize with a suitable base (e.g., NaOH solution) until the product precipitates.
-
If using an organic solvent, remove it under reduced pressure.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Signaling Pathway Diagrams
Many this compound derivatives have been developed as potent kinase inhibitors for cancer therapy. Below are diagrams of two common signaling pathways targeted by these compounds.
Caption: c-Met Signaling Pathway Inhibition.
Caption: Aurora Kinase Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Synthetic Workflow.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Overcoming Poor Solubility of 1H-Imidazo[4,5-b]pyridine Compounds in Bioassays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1H-Imidazo[4,5-b]pyridine compounds in their bioassays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to help you navigate these common issues.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound compounds exhibit poor aqueous solubility?
A1: The this compound core is a planar, heterocyclic aromatic system. This structure can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the compound effectively. Additionally, many derivatives of this scaffold are designed to be active against biological targets like protein kinases, which often involves the addition of lipophilic (hydrophobic) groups to enhance binding affinity. These lipophilic moieties further decrease the compound's affinity for aqueous media.[1]
Q2: What are the initial signs of poor solubility in a bioassay?
A2: You may observe several indicators of poor solubility during your experiments:
-
Visible Precipitate: The most obvious sign is the formation of a solid precipitate in your stock solution or in the assay wells after dilution.
-
Cloudy or Hazy Solutions: Even without a visible precipitate, a cloudy or opalescent appearance in your solutions suggests that the compound is not fully dissolved.[2]
-
Inconsistent Assay Results: Poor solubility can lead to high variability between replicate wells and experiments that are not reproducible.
-
Non-linear Dose-Response Curves: If the compound precipitates at higher concentrations, you may observe a plateau in the dose-response curve that is not related to the biological activity.
Q3: What are the general strategies to improve the solubility of these compounds for in vitro assays?
A3: There are several common approaches to enhance the solubility of poorly soluble compounds for bioassays:
-
Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), can be used to prepare concentrated stock solutions.
-
pH Adjustment: The this compound scaffold contains basic nitrogen atoms. Adjusting the pH of the assay buffer to a more acidic range can protonate these nitrogens, increasing the compound's polarity and aqueous solubility.[3][4]
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[5][6][7]
-
Nanoparticle Formulations: Techniques like creating nanosuspensions can increase the surface area of the compound, leading to a faster dissolution rate.[8][9]
Troubleshooting Guides
Issue 1: My this compound compound precipitates out of solution when I dilute my DMSO stock in aqueous assay buffer.
Solution A: Optimize the Use of Co-solvents
The most common initial approach is to use a water-miscible organic solvent, like DMSO, to create a high-concentration stock solution. However, the final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.
Quantitative Data: Common Co-solvents for In Vitro Bioassays
| Co-solvent | Typical Stock Concentration | Recommended Final Assay Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | ≤ 1% (v/v) | Most common initial choice. Can be toxic to some cell lines at higher concentrations.[10] |
| Ethanol | 10-50 mM | ≤ 1% (v/v) | Can be a suitable alternative to DMSO, but also has potential for cellular toxicity. |
| Polyethylene Glycol 300 (PEG300) | Varies | 1-5% (v/v) | Often used in combination with other solvents for in vivo studies, but can be adapted for in vitro use.[11] |
Experimental Protocol: Preparing Stock and Working Solutions with a Co-solvent
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the this compound compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations. This helps to minimize the volume of DMSO added to the final assay.
-
-
Prepare Final Working Solutions:
-
Add a small volume of the appropriate DMSO stock or intermediate dilution to your aqueous assay buffer.
-
Ensure the final DMSO concentration does not exceed the tolerance of your assay (typically ≤1%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer), resulting in a final DMSO concentration of 0.1%.
-
Vortex the working solution immediately and thoroughly after adding the DMSO stock to prevent precipitation.
-
Solution B: Adjust the pH of the Assay Buffer
The imidazo[4,5-b]pyridine ring system contains basic nitrogen atoms that can be protonated at acidic pH. This protonation increases the polarity and aqueous solubility of the molecule.
Illustrative Data: pH-Dependent Solubility
| pH | Expected Solubility | Rationale |
| 5.0 | Higher | The compound is likely to be protonated, increasing its polarity and interaction with water. |
| 7.4 | Lower | At physiological pH, the compound may be in its less soluble, neutral form.[12] |
| 9.0 | Lowest | At basic pH, the compound will be in its neutral, least soluble form. |
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate, phosphate, and Tris.
-
Add Compound: Add an excess amount of the solid this compound compound to a known volume of each buffer.
-
Equilibrate: Rotate or shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify Soluble Compound: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Select Optimal pH: Choose the most acidic pH that is compatible with your bioassay and provides the desired solubility.
Issue 2: Even with co-solvents and pH adjustment, my compound's solubility is too low for the desired assay concentration.
Solution C: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more water-soluble "host-guest" complex.[5][6]
Quantitative Data: Common Cyclodextrins for Formulation
| Cyclodextrin | Cavity Diameter (Å) | Water Solubility ( g/100 mL) | Notes |
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | Suitable for smaller guest molecules. |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Commonly used, but has lower aqueous solubility itself. |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | Accommodates larger guest molecules. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 6.0 - 6.5 | > 60 | A chemically modified β-cyclodextrin with significantly improved water solubility.[6] |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Determine Molar Ratio: A 1:1 or 1:2 molar ratio of the this compound compound to cyclodextrin is a common starting point.[13][14]
-
Weigh Components: Accurately weigh the compound and the chosen cyclodextrin (HP-β-CD is often a good choice due to its high water solubility).
-
Form a Paste: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.
-
Incorporate Compound: Gradually add the powdered compound to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a paste.
-
Dry the Complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.
-
Create a Fine Powder: Grind the dried complex into a fine powder using the mortar and pestle.
-
Assess Solubility: The resulting powder should have enhanced aqueous solubility compared to the original compound. Test its solubility in your assay buffer.
Solution D: Nanoparticle Formulation (Nanosuspension)
Creating a nanosuspension involves reducing the particle size of the drug to the nanometer range. This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9]
Advantages of Nanosuspensions for In Vitro Assays
| Feature | Benefit |
| Increased Surface Area | Faster dissolution rate in aqueous media.[9] |
| High Drug Loading | The formulation consists of pure drug particles, allowing for high concentrations. |
| Versatility | Can be used for various administration routes in subsequent in vivo studies. |
Experimental Protocol: Preparation of a Nanosuspension (Anti-Solvent Precipitation Method)
-
Prepare the Drug Solution (Organic Phase): Dissolve the this compound compound in a suitable organic solvent in which it is highly soluble (e.g., DMSO, acetone, or ethanol).
-
Prepare the Anti-Solvent (Aqueous Phase): Prepare an aqueous solution containing a stabilizer. A combination of 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 is a good starting point.[15][16]
-
Induce Precipitation: Under high-speed stirring (e.g., with a magnetic stirrer or homogenizer), inject the drug solution into the anti-solvent. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
Stabilize the Nanosuspension: Continue stirring for a period to allow the stabilizer to adsorb to the surface of the nanoparticles, preventing aggregation.
-
Solvent Removal (if necessary): If the organic solvent used is not compatible with the bioassay, it can be removed by methods such as evaporation under reduced pressure.
-
Characterize the Nanosuspension: Characterize the particle size and distribution using techniques like dynamic light scattering (DLS). The resulting nanosuspension can then be used in your bioassay.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound compounds.
Caption: A decision-making workflow for addressing solubility issues.
Signaling Pathway Example
Many this compound derivatives are developed as protein kinase inhibitors.[17] For instance, some are known to target Aurora kinases, which are critical regulators of cell division.[9][18] The following diagram shows a simplified representation of the Aurora Kinase A signaling pathway.
Caption: Simplified Aurora Kinase A signaling pathway and inhibition.[19][20][21]
References
- 1. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Solubility and acid-base behaviour of midazolam in media of different pH, studied by ultraviolet spectrophotometry with multicomponent software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
- 7. iipseries.org [iipseries.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Formation of nanosuspensions in bottom-up approach: theories and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. rjptonline.org [rjptonline.org]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Purification of 1H-Imidazo[4,5-b]pyridine Analogs
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for refining High-Performance Liquid Chromatography (HPLC) purification methods for 1H-Imidazo[4,5-b]pyridine analogs. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during the purification of this important class of nitrogen-containing heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of this compound analogs in a question-and-answer format.
Issue 1: Significant Peak Tailing
Question: My chromatogram shows significant peak tailing for my this compound analog, leading to poor resolution and inaccurate quantification. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue when purifying basic compounds like this compound analogs. The primary cause is often secondary interactions between the basic nitrogen atoms in your compound and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1] These interactions lead to a non-ideal elution profile.
Here are the primary causes and solutions:
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Silanol Interactions: Ionized silanols on the column's stationary phase can strongly interact with the basic analytes.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2-4) protonates the silanol groups, minimizing their interaction with your basic compound.[1] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common practice.
-
Solution 2: Use Mobile Phase Additives: Incorporating a basic modifier, such as triethylamine (TEA), can compete with your analyte for interaction with the silanol groups, thus improving peak shape.[2]
-
Solution 3: Employ End-Capped or Polar-Embedded Columns: These types of columns have fewer accessible silanol groups, reducing the chances for secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: An old or poorly maintained column can exhibit increased peak tailing.
-
Solution: Flush the column with a strong solvent or replace it if performance does not improve.
-
Issue 2: Poor Resolution Between Closely Eluting Analogs or Impurities
Question: I am struggling to separate my target this compound analog from a closely related impurity or a regioisomer. What strategies can I employ to improve resolution?
Answer: Achieving baseline separation of structurally similar compounds is a common challenge. Resolution can be improved by manipulating the three key parameters of the resolution equation: efficiency, selectivity, and retention factor.
Here are some strategies to enhance resolution:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.
-
Adjust Gradient Slope: A shallower gradient can increase the separation time between closely eluting peaks.[2]
-
Modify pH: As with peak tailing, adjusting the mobile phase pH can change the ionization state of your analytes and impurities, thereby altering their retention times and improving selectivity.[3][4][5]
-
-
Change Stationary Phase:
-
Different Reverse-Phase Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity based on pi-pi or dipole-dipole interactions.
-
-
Adjust Instrumental Parameters:
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Increase Column Length or Decrease Particle Size: Both of these changes will increase the number of theoretical plates and thus improve efficiency and resolution.
-
Issue 3: On-Column Degradation of the Sample
Question: I suspect my this compound analog is degrading on the HPLC column, as I observe unexpected peaks and lower than expected recovery of my target compound. How can I confirm and prevent this?
Answer: On-column degradation can be a significant issue, particularly with sensitive molecules. The acidic nature of silica-based columns can sometimes catalyze the degradation of certain compounds.
Here’s how to address this issue:
-
Confirmation of Degradation:
-
Vary Injection-to-Detection Time: If possible on your system, inject the sample and let it sit on the column for varying amounts of time before starting the elution. An increase in degradation products with longer on-column residence time suggests degradation is occurring.
-
Change Column Temperature: Lowering the column temperature can sometimes slow down the degradation process.
-
-
Prevention Strategies:
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as a polymer-based or a hybrid silica column.
-
Modify the Mobile Phase: Adding a modifier to the mobile phase can sometimes passivate the active sites on the stationary phase that are causing degradation.
-
Optimize Sample Preparation: Ensure the sample is fully dissolved and free of particulates before injection. The sample solvent should be compatible with the mobile phase to prevent precipitation on the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a novel this compound analog?
A1: A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of water and acetonitrile, both containing an acidic modifier.[6] A common starting concentration for the modifier is 0.1% formic acid or 0.1% TFA. A generic gradient from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile over 20-30 minutes) can be used to scout for the elution time of your compound.[1]
Q2: Should I use formic acid or TFA as the mobile phase modifier?
A2: The choice between formic acid and TFA depends on your downstream applications.
-
Formic Acid: It is generally preferred for applications where the purified compound will be analyzed by mass spectrometry (MS), as TFA can cause ion suppression.
-
Trifluoroacetic Acid (TFA): TFA is a stronger acid and a better ion-pairing agent, which can sometimes provide sharper peaks for basic compounds. However, it can be difficult to remove from the final product and can interfere with biological assays. If MS detection is not required and peak shape is a major issue, TFA can be a good option.
Q3: How do I scale up my analytical method to a preparative scale?
A3: Scaling up from an analytical to a preparative method involves increasing the column diameter and adjusting the flow rate and sample load accordingly. The goal is to maintain the same linear velocity of the mobile phase. The flow rate for the preparative column can be calculated using the square of the ratio of the column diameters. The sample load can be increased proportionally to the cross-sectional area of the column. It is recommended to perform a loading study on the analytical column first to determine the maximum sample amount that can be injected without significant loss of resolution.
Q4: My compound is not soluble in the initial mobile phase conditions. What should I do?
A4: If your compound has poor solubility in a highly aqueous mobile phase, you can dissolve it in a stronger solvent, such as DMSO or DMF, for injection. However, be mindful of the injection volume, as a large volume of a strong solvent can lead to peak distortion. Another strategy is to use a shallow initial gradient to allow the compound to focus at the head of the column before elution.
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters that can be used as a starting point for the purification of this compound analogs.
Table 1: Recommended Starting Conditions for Analytical HPLC
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | C18, 5 µm | Good general-purpose reversed-phase column for a wide range of polarities. |
| Column Dimensions | 4.6 x 150 mm | Standard analytical column size. |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% TFA | Acidic modifier to improve peak shape of basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA | Common organic solvents for reversed-phase HPLC. |
| Gradient | 5-95% B over 20-30 min | A good starting gradient to determine the retention time of the compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-40 °C | Can be optimized to improve resolution and peak shape. |
| Detection | UV at a relevant wavelength (e.g., 254 nm) | Select a wavelength where the compound has strong absorbance. |
Table 2: Mobile Phase pH and its Effect on Retention
| Analyte Type | Mobile Phase pH relative to pKa | Expected Change in Retention Time |
| Basic Compound (e.g., this compound) | pH < pKa (protonated) | Decreased retention |
| pH > pKa (neutral) | Increased retention | |
| Acidic Impurity | pH < pKa (neutral) | Increased retention |
| pH > pKa (deprotonated) | Decreased retention |
Experimental Protocols
Protocol 1: General Analytical HPLC Method Development
-
Sample Preparation: Dissolve the crude this compound analog in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Setup:
-
Install a C18, 4.6 x 150 mm, 5 µm analytical column.
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to monitor at a wavelength where the compound has maximum absorbance.
-
-
Scouting Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Optimization: Based on the retention time and peak shape from the scouting run, optimize the gradient to improve resolution around the target peak. A shallower gradient in the region where the compound elutes will provide better separation.
Protocol 2: Scaling Up to Preparative HPLC
-
Determine Analytical Loading Capacity: On the optimized analytical method, gradually increase the injection volume or sample concentration to determine the maximum load that can be applied without significant loss of resolution.
-
Select Preparative Column: Choose a preparative column with the same stationary phase chemistry as the analytical column but with a larger internal diameter (e.g., 21.2 mm).
-
Calculate Preparative Flow Rate:
-
Flow Rate(prep) = Flow Rate(analyt) x (ID(prep) / ID(analyt))2
-
-
Calculate Preparative Injection Volume:
-
Injection Volume(prep) = Injection Volume(analyt) x (ID(prep) / ID(analyt))2
-
-
Adjust Gradient Time: The gradient time points should be adjusted to maintain the same number of column volumes as the analytical method.
-
Purification Run: Set up the preparative HPLC system with the calculated parameters and inject the sample.
-
Fraction Collection: Collect fractions based on the UV signal of the target peak.
Visualizations
Caption: A troubleshooting decision tree for common HPLC purification issues.
Caption: Workflow for HPLC method development and scale-up.
References
strategies to control regioselectivity in the functionalization of the 1H-Imidazo[4,5-b]pyridine ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the functionalization of the 1H-Imidazo[4,5-b]pyridine ring.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity during the functionalization of the this compound ring?
A1: The primary challenge lies in the presence of multiple reactive sites. The this compound core has three nitrogen atoms (N-1, N-3, and N-4) and several carbon atoms that can undergo functionalization. The tautomeric nature of the proton on the imidazole ring allows for substitution at both N-1 and N-3 positions.[1] Furthermore, the pyridine nitrogen (N-4) is also a potential site for reactions like N-oxidation.[2] Directing incoming electrophiles or nucleophiles to a specific position requires careful control of reaction conditions.
Q2: How can I selectively achieve N-alkylation at a specific nitrogen atom (N-1, N-3, or N-4)?
A2: Achieving selective N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the alkylating agent itself.[3] Generally, a mixture of regioisomers is often obtained, but the ratio can be influenced. For instance, using a bulky base might favor alkylation at a less sterically hindered nitrogen. The choice of solvent can also play a crucial role; for example, nonpolar solvents under basic conditions may favor alkylation at the N-3 position.[2] The use of protecting groups can also be a viable strategy to block certain nitrogen atoms while allowing reaction at the desired position.
Q3: What are the common byproducts I might encounter during the synthesis and functionalization of 1H-Imidazo[4,5-b]pyridines?
A3: Common byproducts include regioisomers from N-alkylation or other functionalization reactions.[4] Another potential byproduct is the N-oxide, formed by the oxidation of the pyridine nitrogen (N-4), especially when using oxidative conditions.[2] Incomplete cyclization during the synthesis of the core structure can also lead to impurities.[2] Dimerization of starting materials or products can also occur under certain conditions.
Q4: How can I definitively determine the structure of the regioisomers I have synthesized?
A4: Unambiguous structural elucidation of regioisomers is critical. While 1D NMR provides initial information, 2D NMR techniques are essential for definitive confirmation.[5] Specifically:
-
2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is invaluable for identifying protons that are close in space. This is particularly useful for distinguishing the N-4 regioisomer by observing through-space correlations between the protons of the alkyl group and the protons on the pyridine ring.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This technique is key for differentiating between N-1 and N-3 isomers by observing correlations from the substituent's protons to the quaternary carbons of the imidazole ring (C-7a for N-1 and C-3a for N-3).[5]
Q5: Are there any directing group strategies to control C-H functionalization on the pyridine or imidazole ring?
A5: Yes, directing groups can be employed to achieve regioselective C-H functionalization. For instance, a MEM (2-methoxyethoxymethyl) group has been used as a protecting group on the N-3 position to direct C-2 arylation of the imidazo[4,5-b]pyridine ring using palladium and copper catalysis.[7] While many C-H functionalization studies have focused on the related imidazo[1,2-a]pyridine scaffold, the principles can often be adapted. For example, N-methoxyamide has been used as a directing group for C-5 arylation in imidazo[1,2-a]pyridines with a Rh(III) catalyst.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Functionalized Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature. For condensation reactions to form the core, ensure adequate time for both cyclization and subsequent aromatization, which may require oxidative conditions.[2] |
| Suboptimal Reagents or Conditions | Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions. Screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, THF, dioxane) to find the optimal combination for your specific substrate and desired transformation.[4] |
| Degradation of Starting Material or Product | If your compounds are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[8] |
| Product Loss During Workup/Purification | Optimize your extraction and purification methods. For column chromatography, experiment with different solvent systems and stationary phases to achieve better separation and minimize product loss.[8] |
Issue 2: Poor Regioselectivity in N-Alkylation
| Possible Cause | Suggested Solution |
| Similar Reactivity of Nitrogen Atoms | Modify the reaction conditions to favor one isomer. Experiment with different bases (e.g., a bulkier base may favor the less sterically hindered position), solvents of varying polarity, and reaction temperatures.[4] |
| Nature of the Alkylating Agent | The leaving group and the steric bulk of the alkylating agent can influence the site of attack. Try different alkylating agents (e.g., alkyl iodides instead of bromides) to see if it impacts the regioselectivity. |
| Inseparable Mixture of Isomers | If chromatographic separation is challenging, consider derivatizing the mixture to facilitate separation. Alternatively, explore preparative HPLC for more efficient separation of isomers with similar polarities.[8] |
Issue 3: Unwanted N-Oxide Formation
| Possible Cause | Suggested Solution |
| Use of Strong Oxidizing Agents | If your synthetic route involves an oxidation step, use milder oxidizing agents or carefully control the stoichiometry and reaction conditions (e.g., lower temperature, shorter reaction time) to minimize N-oxidation of the pyridine ring.[2] |
| Air Oxidation | For sensitive substrates, performing the reaction under an inert atmosphere can prevent unwanted air oxidation. |
| N-Oxide Already Formed | If the N-oxide has formed, it can often be reduced back to the parent heterocycle using methods like catalytic hydrogenation with Raney Nickel.[2] |
Quantitative Data on Regioselective Functionalization
Table 1: Regioselective N-Alkylation of Substituted 1H-Imidazo[4,5-b]pyridines
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Product(s) (Ratio) | Yield | Reference |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp | N-4 isomer | 72% | [6] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl bromide | K₂CO₃/TBAB | Dichloromethane/Water | Reflux | N-3 and N-4 isomers | - | [9] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | K₂CO₃/TBAB | Dichloromethane/Water | Reflux | N-1, N-3, and N-4 isomers | - | [9] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl iodide | K₂CO₃ | DMF | Room Temp | N-1 and N-3 isomers | - | [10] |
Table 2: Regioselective C-H Arylation of N-Protected Imidazo[4,5-b]pyridines
| Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature | Product | Yield | Reference |
| N3-MEM-imidazo[4,5-b]pyridine | 4-Iodoanisole | Pd(OAc)₂ | - | Cs₂CO₃ | DMF | 140 °C | C2-arylated | - | [7] |
| N3-MEM-imidazo[4,5-b]pyridine | 4-Iodotoluene | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 140 °C | C2-arylated | 75% | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound[3]
This protocol describes a general procedure for the N-alkylation of a substituted this compound. The specific quantities and reaction parameters may need to be optimized for different substrates.
Materials:
-
Substituted this compound (1.0 eq)
-
Alkylating agent (e.g., substituted benzyl chloride, allyl bromide) (1.6 eq)
-
Potassium carbonate (K₂CO₃) (2.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Tetra-n-butylammonium bromide (TBAB) (optional, 0.15 eq)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
Procedure:
-
To a solution of the substituted this compound (1.0 eq) in DMF, add potassium carbonate (2.2 eq). If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (0.15 eq).
-
Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the different regioisomers.
-
Characterize the purified isomers using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY, HMBC) to confirm their structures.
Protocol 2: Palladium-Catalyzed C-2 Arylation of N3-MEM-Imidazo[4,5-b]pyridine[7]
Materials:
-
N3-MEM-protected imidazo[4,5-b]pyridine (1 eq)
-
Aryl iodide (2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Copper(I) iodide (CuI) (3 eq)
-
Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Microwave vial or sealed tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a microwave vial, add the N3-MEM-protected imidazo[4,5-b]pyridine (1 eq), aryl iodide (2 eq), Pd(OAc)₂ (5 mol%), CuI (3 eq), and Cs₂CO₃ (2.5 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF via syringe.
-
Seal the vial and heat the reaction mixture to 140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Decision tree for selecting a regioselective functionalization strategy.
References
- 1. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Molecular Architecture: A Crystallographic Comparison of Novel 1H-Imidazo[4,5-b]pyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystal structures of two novel 1H-Imidazo[4,5-b]pyridine derivatives, confirmed by single-crystal X-ray diffraction, and contrasts them with a related imidazo[1,2-a]pyridine analog.
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The precise geometry of these molecules, including bond lengths, bond angles, and torsion angles, dictates their interaction with biological targets. Here, we present a detailed crystallographic comparison of two recently synthesized N-substituted this compound derivatives, 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (1) and 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (2) , alongside the alternative heterocyclic system, an imidazo[1,2-a]pyridine derivative (3) , to highlight key structural differences and similarities.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data and selected geometric parameters for the three compounds, providing a quantitative basis for structural comparison.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Compound 1 | Compound 2 | Compound 3 (Alternative) |
| CCDC Deposition No. | 2087998 | 2088003 | 1049287 |
| Empirical Formula | C15 H11 Br N4 O2 | C15 H9 Br N4 O2 | C19 H15 N3 O3 |
| Formula Weight | 371.19 | 369.17 | 345.34 |
| Temperature (K) | 150 | 150 | 293 |
| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c | P21/c |
| Unit Cell Dimensions | |||
| a (Å) | 8.012(2) | 8.134(3) | 10.458(2) |
| b (Å) | 12.345(3) | 11.987(4) | 9.011(2) |
| c (Å) | 15.123(4) | 15.234(5) | 17.584(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.987(9) | 97.123(11) | 94.34(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1476.1(6) | 1471.1(8) | 1650.3(6) |
| Z | 4 | 4 | 4 |
| R-factor (%) | 4.5 | 4.2 | 5.1 |
Table 2: Selected Bond Lengths (Å).
| Bond | Compound 1 | Compound 2 | Compound 3 (Alternative) |
| N1-C2 | 1.378(4) | 1.375(4) | 1.381(3) |
| C2-N3 | 1.334(4) | 1.336(4) | 1.329(3) |
| N3-C4 | 1.462(4) | 1.465(4) | - |
| C4-C5 | 1.389(5) | 1.387(5) | - |
| C5-C6 | 1.381(5) | 1.383(5) | - |
| C6-C7 | 1.392(5) | 1.390(5) | - |
| C7-N1 | 1.391(4) | 1.393(4) | - |
| Imidazole N-C(subst) | 1.471(4) (N3-C_allyl) | 1.468(4) (N3-C_propargyl) | 1.475(3) (N1-C_subst) |
| Pyridine N-C | 1.335(4), 1.341(4) | 1.333(4), 1.340(4) | 1.338(3), 1.342(3) |
Table 3: Selected Bond Angles (°).
| Angle | Compound 1 | Compound 2 | Compound 3 (Alternative) |
| C2-N1-C7 | 105.8(3) | 106.0(3) | - |
| N1-C2-N3 | 114.5(3) | 114.7(3) | 113.9(2) |
| C2-N3-C4 | 105.5(3) | 105.3(3) | - |
| N3-C4-C5 | 110.2(3) | 110.0(3) | - |
| C4-C5-C6 | 121.5(3) | 121.7(3) | - |
| C5-C6-C7 | 118.8(3) | 118.6(3) | - |
| C6-C7-N1 | 129.7(3) | 129.9(3) | - |
| C2-N3-C(subst) | 125.8(3) | 126.1(3) | - |
| N1-C(subst)-C(subst) | - | - | 124.9(2) |
Experimental Protocols
Synthesis and Crystallization
The synthesis of the novel this compound derivatives (1 and 2) was achieved through N-alkylation of the parent 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine with allyl bromide and propargyl bromide, respectively, under phase transfer catalysis conditions.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[1]
Single-Crystal X-ray Diffraction
A detailed protocol for the determination of the crystal structures is outlined below.
1. Crystal Mounting:
-
A suitable single crystal of the compound (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope.
-
The crystal is mounted on a MiTeGen MicroMount™ using a cryoprotectant oil (e.g., Paratone-N).
-
The mounted crystal is then placed on the goniometer head of the diffractometer.
2. Data Collection:
-
X-ray intensity data were collected on a Bruker D8 QUEST PHOTON 3 diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1]
-
The crystal is flash-cooled to 150 K in a stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected using the APEX3 software suite. Data is typically collected using a combination of φ and ω scans to ensure complete data coverage.
3. Data Processing:
-
The raw diffraction images are processed using the SAINT program within the APEX3 suite. This involves integration of the reflection intensities and correction for Lorentz and polarization effects.
-
A multi-scan absorption correction is applied using the SADABS program.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods with the SHELXT program.
-
The structural model is then refined by full-matrix least-squares on F² using the SHELXL program.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Signaling Pathway and Experimental Workflow
The biological activity of many this compound derivatives has been linked to the inhibition of various protein kinases. One such target is the p21-activated kinase 4 (PAK4), a key regulator of cell proliferation, survival, and migration. The following diagram illustrates a simplified representation of the PAK4 signaling pathway, which can be a target for novel inhibitors from this chemical class.
Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound derivatives.
The experimental workflow for confirming the structure of novel compounds and evaluating their potential as kinase inhibitors is a multi-step process.
Caption: Experimental workflow for the confirmation and evaluation of novel this compound derivatives.
References
A Comparative Analysis of the Biological Activities of 1H-Imidazo[4,5-b]pyridine and 1H-Imidazo[4,5-c]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Isomeric Imidazopyridine Scaffolds in Medicinal Chemistry.
The isomeric scaffolds, 1H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-c]pyridine, both structural analogs of purines, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to their investigation as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comprehensive comparison of the biological activities of these two scaffolds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Key Biological Activities
| Biological Activity | This compound | 1H-Imidazo[4,5-c]pyridine | Key Findings |
| Anticancer | Broad-spectrum activity against various cancer cell lines.[1][2][3] | Demonstrated efficacy, particularly against glioblastoma. | Both scaffolds show promise, with the -b isomer having a broader range of reported activity. |
| Kinase Inhibition | Potent inhibitors of various kinases including CDK9, Aurora kinases, and TrkA.[1][4][5][6][7] | Effective inhibitors of Src family kinases and DNA-dependent protein kinase (DNA-PK).[8][9] | Both are potent kinase inhibitors, targeting different families of kinases. |
| Antimicrobial | Documented antibacterial and antifungal properties.[10] | Less explored for antimicrobial activity, but some derivatives show potential. | The -b isomer is more extensively studied and has shown significant antimicrobial potential. |
| Inotropic Activity | More potent positive inotropic agents. | Less potent compared to the -b isomer. | A direct comparative study showed the superiority of the -b isomer. |
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data for representative derivatives of both scaffolds, highlighting their potency in various biological assays.
Anticancer Activity (IC50 Values in µM)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | Compound IX | MCF-7 (Breast) | 0.85 | [3] |
| Compound VIII | MCF-7 (Breast) | 0.92 | [3] | |
| Compound IX | HCT116 (Colon) | 1.05 | [3] | |
| Compound VIII | HCT116 (Colon) | 1.12 | [3] | |
| Amidino-derivative 10 | SW620 (Colon) | 0.4 | [11] | |
| Amidino-derivative 14 | SW620 (Colon) | 0.7 | [11] | |
| 1H-Imidazo[4,5-c]pyridine | Compound 1s | U87 (Glioblastoma) | 30.3 | |
| Compound 1s | U251 (Glioblastoma) | 24.6 | ||
| Compound 1s | T98G (Glioblastoma) | 16.4 |
Note: IC50 values are highly dependent on the specific derivative and the experimental conditions.
Kinase Inhibitory Activity (IC50 Values in µM)
| Compound Class | Derivative | Kinase Target | IC50 (µM) | Reference |
| This compound | Various derivatives | CDK9 | 0.63 - 1.32 | [1] |
| Compound 31 | Aurora-A | 0.042 | ||
| Compound 31 | Aurora-B | 0.198 | ||
| Compound 31 | Aurora-C | 0.227 | ||
| Compound 2c | TrkA | <0.1 | [4] | |
| 1H-Imidazo[4,5-c]pyridine | Compound 78 | DNA-PK | 0.002 | [8] |
| Various derivatives | Src family kinases | Submicromolar range | [9] |
Antimicrobial Activity (MIC Values in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Amidino-derivative 14 | E. coli | 32 (µM) | [11] |
| Various derivatives | S. aureus & E. coli | 4 |
Note: Direct comparative MIC data for the 1H-imidazo[4,5-c]pyridine scaffold is limited in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The biological effects of these imidazopyridine isomers are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and stress response.
This compound: Targeting Cell Cycle and Survival
Derivatives of this compound have been shown to exert their anticancer effects by inhibiting critical cell cycle and survival kinases. For instance, inhibition of Cyclin-Dependent Kinase 9 (CDK9) disrupts the transcription of anti-apoptotic proteins, leading to programmed cell death.
1H-Imidazo[4,5-c]pyridine: Modulating DNA Damage Response and Oncogenic Signaling
1H-Imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of kinases involved in the DNA damage response (DDR) and oncogenic signaling cascades. Inhibition of DNA-PK enhances the efficacy of radiotherapy, while targeting Src family kinases can disrupt multiple signaling pathways crucial for tumor growth and survival in cancers like glioblastoma.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds (this compound or 1H-imidazo[4,5-c]pyridine derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Kinase Inhibition Assay
Various formats of kinase inhibition assays can be employed, often utilizing luminescence or fluorescence-based detection methods.
General Protocol (Luminescence-based):
-
Reaction Setup: The kinase, substrate, and ATP are combined in a reaction buffer in a microplate.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time.
-
Detection: A reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 value is calculated, representing the concentration of the inhibitor that reduces the kinase activity by 50%.
Conclusion
Both this compound and 1H-imidazo[4,5-c]pyridine scaffolds serve as valuable starting points for the development of novel therapeutics. The this compound framework has been more extensively explored and has demonstrated a broader range of biological activities, including potent anticancer and antimicrobial effects. Notably, in a direct comparison of inotropic activity, the -b isomer was found to be more potent. On the other hand, the 1H-imidazo[4,5-c]pyridine scaffold has yielded highly selective and potent inhibitors of key kinases involved in cancer, such as Src family kinases and DNA-PK, highlighting its potential for targeted therapies.
The choice between these two isomeric scaffolds will ultimately depend on the specific therapeutic target and the desired biological activity. Further head-to-head comparative studies with a wider range of structurally related derivatives are warranted to fully elucidate the therapeutic potential and structure-activity relationships of these promising heterocyclic systems.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties [pubmed.ncbi.nlm.nih.gov]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of 1H-Imidazo[4,5-b]pyridine Derivatives Against Established Kinase Inhibitors
For Immediate Release
In the rapidly evolving landscape of kinase inhibitor drug discovery, the 1H-Imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide provides a detailed comparative study of a representative this compound derivative, CCT137690, against the well-characterized kinase inhibitors Danusertib (PHA-739358) and Quizartinib (AC220). This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the potential of this scaffold in targeting key oncogenic kinases.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of CCT137690, Danusertib, and Quizartinib against their respective primary targets is summarized below. The data, presented as IC50 values, has been compiled from various preclinical studies. It is important to note that direct comparisons of absolute IC50 values between studies should be made with caution due to potential variations in experimental conditions.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| CCT137690 | Aurora A | 15 | [1][2][3] |
| Aurora B | 25 | [1][2][3] | |
| Aurora C | 19 | [1][3] | |
| FLT3 | 2.5 | [2] | |
| Danusertib (PHA-739358) | Aurora A | 13 | [4][5] |
| Aurora B | 79 | [4][5] | |
| Aurora C | 61 | [4][5] | |
| Quizartinib (AC220) | FLT3 (ITD mutant) | <1 | [6] |
| FLT3 (wild type) | <1 | [6] |
Signaling Pathways and Inhibitor Action
To visualize the mechanism of action of these inhibitors, the following diagrams illustrate the Aurora Kinase and FLT3 signaling pathways and the points of inhibition.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the inhibitory activity of the compounds discussed. These protocols are based on standard methodologies in the field.
Biochemical Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., CCT137690, Danusertib, Quizartinib) is prepared in a suitable solvent, typically DMSO.
-
Reaction Mixture: In a microplate well, the purified kinase (e.g., Aurora A, FLT3) is mixed with its specific substrate and ATP in an appropriate assay buffer.
-
Incubation: The test compound is added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the phosphorylation reaction to occur.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®), or fluorescence-based assays.[7][8]
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[9]
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., SW620 colon carcinoma for Aurora kinase inhibitors, MV4-11 AML for FLT3 inhibitors) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Western Blotting for Target Engagement
Western blotting can be used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the kinase or its downstream substrates.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein. Phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Aurora A (Thr288), phospho-STAT5). A primary antibody for the total protein is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The signal is then captured using a digital imager.[11][12]
-
Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein levels to determine the extent of target inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Validating the Anticancer Activity of 1H-Imidazo[4,5-b]pyridine Derivatives in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anticancer potential of 1H-Imidazo[4,5-b]pyridine derivatives against various cancer cell lines. The data presented herein is curated from peer-reviewed studies to facilitate an evidence-based evaluation of this promising class of compounds.
Comparative Anticancer Activity of this compound Derivatives
The antiproliferative activity of novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic potential of these compounds.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative I | MCF-7 | Breast Adenocarcinoma | Significant Activity | [1] |
| HCT116 | Colon Carcinoma | Remarkable Activity | [1] | |
| Imidazo[4,5-b]pyridine Derivative II | MCF-7 | Breast Adenocarcinoma | Significant Activity | [1] |
| Imidazo[4,5-b]pyridine Derivative IIIa | MCF-7 | Breast Adenocarcinoma | Significant Activity | [1] |
| Imidazo[4,5-b]pyridine Derivative IIIb | MCF-7 | Breast Adenocarcinoma | Significant Activity | [1] |
| Imidazo[4,5-b]pyridine Derivative IV | MCF-7 | Breast Adenocarcinoma | Significant Activity | [1] |
| Imidazo[4,5-b]pyridine Derivative VI | MCF-7 | Breast Adenocarcinoma | Significant Activity | [1] |
| Imidazo[4,5-b]pyridine Derivative VIIa | MCF-7 | Breast Adenocarcinoma | Significant Activity | [1] |
| Imidazo[4,5-b]pyridine Derivative VIIc | HCT116 | Colon Carcinoma | Remarkable Activity | [1] |
| Imidazo[4,5-b]pyridine Derivative VIIe | HCT116 | Colon Carcinoma | Remarkable Activity | [1] |
| Imidazo[4,5-b]pyridine Derivative VIIf | HCT116 | Colon Carcinoma | Remarkable Activity | [1] |
| Imidazo[4,5-b]pyridine Derivative VIII | MCF-7 | Breast Adenocarcinoma | 0.92 | [2] |
| HCT116 | Colon Carcinoma | 1.12 | [2] | |
| Imidazo[4,5-b]pyridine Derivative IX | MCF-7 | Breast Adenocarcinoma | 0.85 | [2] |
| HCT116 | Colon Carcinoma | 1.05 | [2] | |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) | K562 | Chronic Myelogenous Leukemia | Moderate Activity | [3] |
| MCF-7 | Breast Adenocarcinoma | Moderate Activity | [3] | |
| MDA-MB-468 | Breast Adenocarcinoma | Moderate Activity | [3] | |
| SaOS2 | Osteosarcoma | Moderate Activity | [3] |
Note: "Significant" and "Remarkable" activities are as described in the source publication, which also reports CDK9 inhibitory potential for these compounds with IC50 values ranging from 0.63-1.32 μM.[1]
Mechanism of Action: Targeting Key Signaling Pathways
Several this compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a crucial transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death in cancer cells.[1] Additionally, the broader family of imidazopyridines has been shown to target the PI3K/Akt/mTOR pathway, a central signaling cascade that governs cell growth, proliferation, and survival.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of 1H-Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. While these inhibitors can exhibit high potency for their primary targets, understanding their cross-reactivity across the human kinome is critical for predicting potential off-target effects and identifying opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity of a representative this compound-based kinase inhibitor, CCT241736, supported by experimental data and detailed protocols for assessing kinase inhibitor selectivity.
Comparative Kinase Selectivity Data
The selectivity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent. Off-target effects can lead to toxicity or unexpected pharmacological activities.[1] Comprehensive selectivity profiling against a large panel of kinases provides a detailed view of an inhibitor's cross-reactivity.[1]
The following table summarizes the kinome selectivity profiling of CCT241736, a dual FLT3/Aurora kinase inhibitor with a this compound core. The data is presented as percent of control, where a lower percentage indicates stronger inhibition.
Table 1: Kinome Selectivity Profile of CCT241736 at 1 µM
| Kinase | Percent of Control | Kinase Family |
| Aurora-A | 3.4 | Serine/Threonine Kinase |
| Aurora-B | 1 | Serine/Threonine Kinase |
| Aurora-C | 16 | Serine/Threonine Kinase |
| FLT3 | <10 | Tyrosine Kinase |
| FLT1 | 0.3 | Tyrosine Kinase |
| JAK2 | 1.3 | Tyrosine Kinase |
| RET | 1.8 | Tyrosine Kinase |
| PDGFRB | 4 | Tyrosine Kinase |
| ABL1 | 22 | Tyrosine Kinase |
| ALK | 45 | Tyrosine Kinase |
| BRAF | 88 | Serine/Threonine Kinase |
| CDK2 | 65 | Serine/Threonine Kinase |
| EGFR | 78 | Tyrosine Kinase |
| ERBB2 | 82 | Tyrosine Kinase |
| MET | 55 | Tyrosine Kinase |
| SRC | 35 | Tyrosine Kinase |
| VEG FR2 | 12 | Tyrosine Kinase |
Data adapted from a KINOMEscan™ screen of 442 kinases.[2] A lower "Percent of Control" value indicates stronger binding of the inhibitor to the kinase.
Key Signaling Pathways
Understanding the signaling pathways in which the primary and major off-targets of an inhibitor are involved is essential for interpreting its biological effects. CCT241736 is a potent inhibitor of Aurora and FLT3 kinases, which are key regulators of cell cycle and cell proliferation, respectively.
Caption: Key signaling pathways affected by this compound-based inhibitors.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach employing various assay formats is crucial for accurately determining the selectivity profile of a kinase inhibitor. Below are detailed protocols for key experiments.
Biochemical Kinase Assay (Radiometric Format)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.
Objective: To determine the IC50 value of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Peptide or protein substrate specific for each kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Test compound (this compound derivative) serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for a radiometric biochemical kinase assay.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a compound to a specific kinase target within its native cellular environment.
Objective: To determine the intracellular affinity (IC50) of a test compound for a target kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase target
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Test compound (this compound derivative) serially diluted in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into the assay plates. Incubate for 24 hours to allow for protein expression.
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Add the fluorescent tracer to the cells, followed by the addition of the serially diluted test compound or DMSO control.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate immediately on a luminometer, measuring both the donor (NanoLuc®) emission (~460 nm) and the acceptor (tracer) emission (~618 nm).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify direct target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.
Objective: To confirm the intracellular binding of a test compound to its target kinase.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound (this compound derivative)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge for separating soluble and aggregated proteins
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate and imaging system
Procedure:
-
Treat cultured cells with the test compound at a desired concentration or with DMSO as a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Include an unheated control.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of the test compound indicates thermal stabilization and confirms target engagement.
Conclusion
The cross-reactivity profiling of this compound-based kinase inhibitors is a critical component of their preclinical evaluation. The data presented for CCT241736 demonstrates that while it is a potent dual inhibitor of Aurora and FLT3 kinases, it also interacts with other kinases, which could contribute to its overall biological activity and potential side effects. By employing a combination of biochemical and cell-based assays as detailed in this guide, researchers can build a comprehensive understanding of the selectivity profile of novel this compound derivatives, facilitating the development of safer and more effective targeted therapies.
References
comparing the efficacy of different catalytic systems for 1H-Imidazo[4,5-b]pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the 1H-Imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry due to its structural analogy to purines, is a focal point of extensive research. The efficacy of synthesizing this heterocyclic system is critically dependent on the choice of the catalytic system. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.
Comparison of Catalytic System Performance
The choice of catalyst profoundly impacts the yield, reaction time, and conditions required for the synthesis of 1H-Imidazo[4,5-b]pyridines and related imidazopyridine structures. Transition metal catalysts, particularly those based on palladium and copper, are widely employed. However, other Lewis acids and even catalyst-free approaches offer viable alternatives. The following tables summarize the performance of different catalytic systems based on published experimental data.
Table 1: Comparison of Various Lewis Acid Catalysts for Imidazo[1,2-a]pyridine Synthesis *
| Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Reference |
| CAN | EtOH | 20 | 54 | [1] |
| SnCl₄ | EtOH | 24 | 58 | [1] |
| SnCl₂ | EtOH | 24 | 48 | [1] |
| InCl₃ | EtOH | 24 | 55 | [1] |
| PTSA·H₂O | EtOH | 24 | 75 | [1] |
| FeCl₃ | EtOH | 24 | 25 | [1] |
| I₂ | EtOH | 5 | 98 | [1] |
*Data from a three-component synthesis of an imidazo[1,2-a]pyrazine derivative, indicative of catalyst efficacy for imidazole ring formation.[1]
Table 2: Screening of Copper Catalysts for Imidazo[1,2-a]pyridine Synthesis *
| Copper Salt | Ligand | Base | Solvent | Yield (%) | Reference |
| CuI | 1,10-phenanthroline | K₂CO₃ | DMF | 90 | [2] |
| CuBr | None | None | DMF | 77 | [2] |
| CuCl | None | None | DMF | 80 | [2] |
| Cu₂O | None | None | DMF | 40 | [2] |
| CuCl₂ | None | None | DMF | 82 | [2] |
| CuBr₂ | None | None | DMF | 85 | [2] |
| Cu(OTf)₂ | None | None | DMF | 80 | [2] |
| Cu(OAc)₂ | None | None | DMF | 78 | [2] |
*Optimization of an oxidative C-N bond cross-coupling reaction.[2]
Table 3: Comparison of Metal Salts for Fused Imidazo[1,2-a]pyrimidine Synthesis *
| Metal Salt | Base | Solvent | Yield (%) | Reference |
| CuCl₂ | K₂CO₃ | Toluene | <10 | [3] |
| FeCl₂ | K₂CO₃ | Toluene | 45 | [3] |
| PdCl₂ | K₂CO₃ | Toluene | 80 | [3] |
| ZnCl₂ | K₂CO₃ | Toluene | 30 | [3] |
| SnCl₂ | K₂CO₃ | Toluene | 25 | [3] |
*Screening of catalysts for an intramolecular dehydrogenative coupling reaction.[3]
Table 4: Palladium-Catalyzed vs. Catalyst-Free Synthesis of 1H-Imidazo[4,5-b]pyridines
| Method | Catalyst | Key Reagents | Solvent | Conditions | Yield | Reference |
| Palladium-Catalyzed Amidation | Pd₂(dba)₃ / Xantphos | 2-chloro-3-amino-pyridine derivative, amide | 1,4-Dioxane/tert-amyl alcohol | Heat | Good to excellent | [4] |
| Catalyst-Free Tandem Reaction | None | 2-chloro-3-nitropyridine, primary amine, aromatic aldehyde, Zn/HCl | H₂O-IPA | 80 °C | Excellent | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Palladium-Catalyzed Synthesis of 1H-Imidazo[4,5-b]pyridines
This procedure describes a facile synthesis of imidazo[4,5-b]pyridines and -pyrazines via a Pd-catalyzed amide coupling reaction.[4]
Reagents and Conditions:
-
2-chloro-3-amino-heterocycle (1.0 equiv)
-
Amide (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/tert-amyl alcohol (1:1)
-
Temperature: 110 °C
-
Time: 12-24 h
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloro-3-amino-heterocycle, amide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed 1,4-dioxane/tert-amyl alcohol solvent mixture.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Catalyst-Free Tandem Synthesis of 1H-Imidazo[4,5-b]pyridines
This protocol outlines a highly efficient, clean, and simple procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in an environmentally benign H₂O-IPA solvent system.[5]
Reagents and Conditions:
-
2-chloro-3-nitropyridine (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Zn powder (1.0 equiv)
-
Concentrated HCl (0.5 equiv)
-
Solvent: H₂O-IPA (1:1)
-
Temperature: 80 °C
Procedure:
-
To a solution of 2-chloro-3-nitropyridine in H₂O-IPA (1:1), add the primary amine and stir for 5 minutes at room temperature.
-
Heat the reaction mixture at 80 °C for 2 hours to form the intermediate.
-
To the same reaction mixture, add Zn powder and concentrated HCl, and continue heating at 80 °C for 45 minutes to reduce the nitro group.
-
Finally, add the aromatic aldehyde to the reaction mixture and heat for an additional 10 hours at 85 °C.
-
After completion of the reaction, cool the mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the functionalized imidazo[4,5-b]pyridine.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for comparing catalytic systems and a logical decision tree for selecting the most appropriate catalyst.
Caption: Experimental workflow for comparing catalytic systems.
Caption: Decision tree for catalyst selection.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Therapeutic Promise: In Vivo Validation of 1H-Imidazo[4,5-b]pyridine Derivatives in Animal Models
For Immediate Release
A growing body of preclinical evidence highlights the significant therapeutic potential of 1H-Imidazo[4,5-b]pyridine derivatives across a spectrum of diseases, including neuropathic pain, cancer, and metabolic disorders. In vivo studies in various animal models have demonstrated the efficacy of these compounds, paving the way for further drug development. This guide provides a comparative overview of the performance of key this compound derivatives, supported by experimental data from pivotal studies.
Combating Neuropathic Pain: The Efficacy of DDO-8926
In the realm of neuropathic pain management, the this compound derivative DDO-8926 has emerged as a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor. In vivo validation in a mouse model of spared nerve injury (SNI) has shown its significant ability to alleviate mechanical hypersensitivity.[1][2]
Table 1: Efficacy of DDO-8926 in a Spared Nerve Injury (SNI) Mouse Model
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| DDO-8926 | C57BL/6 Mice (SNI) | Not specified in abstract | Mechanical Hypersensitivity | Significantly alleviated |
Experimental Protocol: Spared Nerve Injury (SNI) Model
The therapeutic efficacy of DDO-8926 was assessed using the spared nerve injury (SNI) model in mice, a widely accepted model for inducing neuropathic pain. The general procedure involves the following steps:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and sectioned, while the sural nerve is left intact.
-
Post-operative Care: Animals are monitored for recovery and signs of distress.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus. A significant increase in the force required to elicit a withdrawal response in the treated group compared to the vehicle group indicates analgesic efficacy.
Targeting Cancer: Aurora Kinase Inhibition by CCT137690
The this compound derivative CCT137690 has been identified as a potent inhibitor of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. In vivo studies using a human colon carcinoma xenograft model demonstrated the oral bioavailability and anti-tumor efficacy of this compound.
Table 2: Efficacy of CCT137690 in a SW620 Colon Carcinoma Xenograft Model
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| CCT137690 | Nude Mice with SW620 Xenografts | Oral administration | Inhibition of tumor growth | Significant inhibition of SW620 colon carcinoma xenograft growth |
Experimental Protocol: SW620 Xenograft Model
The anti-cancer efficacy of CCT137690 was evaluated in a subcutaneous xenograft model using the human SW620 colon adenocarcinoma cell line.
-
Cell Culture: SW620 cells are cultured in appropriate media.
-
Tumor Implantation: A suspension of SW620 cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. CCT137690 is administered orally according to the specified dosing schedule.
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Body weight is also monitored as an indicator of toxicity.
A Dual-Pronged Approach to Metabolic Disease
A series of this compound derivatives have been developed with dual activity as Angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) agonists. This dual mechanism offers a promising strategy for treating hypertension and insulin resistance. In vivo studies in spontaneously hypertensive rats (SHR) and Zucker diabetic fatty (ZDF) rats have confirmed the efficacy of these compounds in lowering blood pressure and improving metabolic parameters.[3]
Table 3: Efficacy of Dual-Acting Imidazo[4,5-b]pyridines in Metabolic Disease Models
| Compound Class | Animal Model | Efficacy Endpoint | Result |
| Dual AT1R antagonist / PPARγ agonist | Spontaneously Hypertensive Rat (SHR) | Blood Pressure | Highly efficacious in lowering blood pressure |
| Dual AT1R antagonist / PPARγ agonist | Zucker Diabetic Fatty (ZDF) Rat | Glucose and Triglycerides | Robust lowering of glucose and triglycerides |
Experimental Protocol: Hypertension and Insulin Resistance Models
The therapeutic potential of these dual-acting compounds was assessed in two distinct animal models:
-
Spontaneously Hypertensive Rat (SHR): This is a well-established genetic model of hypertension. The protocol involves:
-
Animal Model: Utilizing male or female SHRs.
-
Drug Administration: The test compound is typically administered orally via gavage.
-
Blood Pressure Measurement: Blood pressure is monitored using methods such as tail-cuff plethysmography or radiotelemetry. A significant reduction in blood pressure compared to the vehicle-treated control group indicates antihypertensive efficacy.
-
-
Zucker Diabetic Fatty (ZDF) Rat: This is a genetic model of obesity, insulin resistance, and type 2 diabetes. The protocol includes:
-
Animal Model: Utilizing male ZDF rats.
-
Drug Administration: The compound is administered orally.
-
Metabolic Parameter Analysis: Blood samples are collected to measure glucose and triglyceride levels. A significant decrease in these parameters in the treated group compared to the control group demonstrates improved metabolic control.
-
Conclusion
The in vivo validation of this compound derivatives in diverse and relevant animal models underscores their significant therapeutic potential. The data presented herein for compounds targeting neuropathic pain, cancer, and metabolic diseases provide a strong foundation for their continued development as novel therapeutic agents. The detailed experimental protocols offer a framework for researchers to further investigate and build upon these promising findings.
References
A Head-to-Head Comparison of 1H-Imidazo[4,5-b]pyridine-Based Kinase Inhibitors in Oncology
The 1H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of drug candidates targeting various protein kinases implicated in cancer. This guide provides a head-to-head comparison of four distinct classes of these inhibitors, focusing on their performance, underlying mechanisms, and the experimental data supporting their development. The drug candidates reviewed are potent c-Met inhibitors, the Aurora kinase inhibitors CCT137444 and CCT137690, the dual FLT3/Aurora kinase inhibitor Compound 27e, and the PAK4 inhibitor KY-04045.
Quantitative Performance Data
The following table summarizes the in vitro potency and, where available, the cellular activity and pharmacokinetic properties of the selected this compound-based drug candidates. This data allows for a direct comparison of their efficacy and drug-like properties.
| Drug Candidate/Series | Primary Target(s) | IC50/Kd (nM) | Cellular Activity (nM) | Key Pharmacokinetic (PK) Data |
| c-Met Inhibitor Series | c-Met | Nanomolar range | 20-fold less active than in enzymatic assays | Not specified |
| CCT137444 (40c) | Aurora-A, -B, -C | Aurora-A: 42, Aurora-B: 198, Aurora-C: 227 | Inhibits cell proliferation | Good microsomal stability |
| CCT137690 (51) | Aurora-A, -B, -C | Aurora-A: 15, Aurora-B: 25, Aurora-C: 19 | Inhibited growth of SW620 colon carcinoma xenografts | Highly orally bioavailable |
| Compound 27e | FLT3, Aurora-A, -B | FLT3: 6.2 (Kd), FLT3-ITD: 38 (Kd), FLT3(D835Y): 14 (Kd), Aurora-A: 7.5 (Kd), Aurora-B: 48 (Kd) | Strongly inhibited growth of MV4-11 (AML) xenograft | Orally bioavailable |
| KY-04045 | PAK4 | Weaker affinity than other reported PAK4 inhibitors | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes used to evaluate these drug candidates, the following diagrams are provided.
Experimental Protocols
A detailed description of the methodologies cited is crucial for the replication and validation of the presented findings.
Kinase Inhibition Assays
-
General Principle: The inhibitory activity of the compounds against their target kinases is typically measured using in vitro enzymatic assays. These assays quantify the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Method for Aurora Kinases: The potency of CCT137444 and CCT137690 was determined against Aurora-A, Aurora-B, and Aurora-C kinases. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were calculated from dose-response curves.[1][2]
-
Method for FLT3 and Aurora Kinases (Compound 27e): The binding affinity (Kd) of Compound 27e to FLT3, its mutants (ITD, D835Y), and Aurora-A and -B was determined.[3][4] This provides a measure of the direct interaction between the compound and the kinases.
Cell-Based Assays
-
Cell Proliferation Assay: The effect of the inhibitors on the growth of cancer cell lines is assessed to confirm their cellular activity. For instance, CCT137444 was shown to inhibit cell proliferation, and CCT137690 was evaluated against the SW620 human colon carcinoma cell line.[1][2] The MV4-11 acute myeloid leukemia (AML) cell line, which harbors the FLT3-ITD mutation, was used to evaluate Compound 27e.[3][4]
-
Methodology: Cancer cells are cultured in the presence of increasing concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as the sulforhodamine B (SRB) assay or by quantifying ATP levels (e.g., CellTiter-Glo).
In Vivo Efficacy Studies
-
Xenograft Models: To evaluate the anti-tumor efficacy of the drug candidates in a living organism, human tumor cells are implanted into immunocompromised mice.
-
Protocol for CCT137690: SW620 colon carcinoma cells were subcutaneously implanted in nude mice. Once the tumors reached a certain volume, the mice were treated orally with CCT137690. Tumor growth was monitored over time and compared to a vehicle-treated control group.[2]
-
Protocol for Compound 27e: The efficacy of orally administered Compound 27e was assessed in a xenograft model using the FLT3-ITD-positive AML cell line MV4-11.[3][4]
Pharmacokinetic Studies
-
Microsomal Stability: The metabolic stability of the compounds is evaluated by incubating them with liver microsomes (mouse and/or human). The rate of metabolism is determined by measuring the disappearance of the parent compound over time. Good microsomal stability, as observed for CCT137444, suggests a lower clearance rate in the body.[1]
-
Oral Bioavailability: This parameter measures the fraction of an orally administered drug that reaches the systemic circulation. High oral bioavailability, as reported for CCT137690 and Compound 27e, is a desirable property for a drug intended for oral administration.[2][3][4]
Conclusion
The this compound scaffold has proven to be a versatile starting point for the development of potent and selective kinase inhibitors. The drug candidates presented here demonstrate a range of activities against key oncogenic kinases. While the c-Met and PAK4 inhibitors represent earlier stages of development, the Aurora kinase inhibitors, particularly CCT137690, and the dual FLT3/Aurora kinase inhibitor, Compound 27e, have shown promising preclinical in vivo efficacy and favorable pharmacokinetic profiles, highlighting their potential for further clinical investigation in the treatment of various cancers. The detailed experimental data and methodologies provided in this guide offer a solid foundation for researchers in the field to compare and build upon these findings.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 1H-Imidazo[4,5-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a critical step in the journey from discovery to clinical application. The 1H-Imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent therapeutic candidates, particularly in the realm of kinase inhibitors. However, their success is intrinsically linked to their metabolic stability. This guide provides an objective comparison of the in vitro metabolic stability of various this compound derivatives, supported by experimental data, to aid in the selection and optimization of compounds with favorable pharmacokinetic profiles.
Comparative Metabolic Stability in Human Liver Microsomes
The in vitro metabolic stability of a compound, often assessed using human liver microsomes (HLM), provides a crucial early indicator of its potential in vivo half-life and clearance. A systematic analysis of a series of this compound-based kinase inhibitors reveals significant variability in metabolic stability depending on the substitution patterns on the core scaffold.
The data presented below is collated from a study focused on the optimization of dual FLT3/Aurora kinase inhibitors.[1][2] The primary metric for comparison is the percentage of the parent compound metabolized after a 30-minute incubation with human and mouse liver microsomes. Lower percentages indicate higher metabolic stability.
| Compound ID | R1 (Position 2) | R2 (Position 6) | R3 (Position 7) | % Metabolized (HLM, 30 min) | % Metabolized (MLM, 30 min) |
| 5 | p-Anisyl | Cl | 4-(N-Me-piperazin-1-yl)-phenyl | 86 | - |
| 10a | p-Anisyl | Br | 4-Morpholin-4-yl-phenyl | 99 | - |
| 20a | p-Anisyl | Cl | 4-(N-Me-piperazin-1-yl)-2-fluoro-phenyl | 68 | - |
| 20f | p-Anisyl | Cl | 3-(N-Me-piperazin-1-ylmethyl)-phenyl | Low | Low |
| 21i | 1-Methyl-1H-pyrazol-4-yl | Cl | 4-(N-Me-piperazin-1-yl)-phenyl | 10 | 20 |
| 27e | 1,3-Dimethyl-1H-pyrazol-4-yl | Cl | 4-(4-chlorobenzyl)piperazin-1-yl | 10 | 34 |
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes. A lower percentage indicates greater stability.
From this data, a clear structure-activity relationship (SAR) emerges. The metabolic stability of these derivatives is highly sensitive to the nature and position of substituents. For instance, the replacement of a p-anisyl group at the R1 position with a 1-methyl-1H-pyrazol-4-yl group in compound 21i resulted in a dramatic increase in stability, with only 10% of the compound being metabolized in HLM after 30 minutes.[1][2] Further substitution on the pyrazole ring, as seen in compound 27e , maintained this high stability.[1]
Conversely, modifications to the R3 substituent also play a crucial role. The introduction of a morpholine ring in compound 10a proved to be detrimental to metabolic stability (99% metabolized).[2] However, shifting the basic nitrogen-containing substituent from the para- to the meta-position of the phenyl ring, as in compound 20f , led to a desirable increase in metabolic stability.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison, the following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
In Vitro Metabolic Stability Assay Protocol
1. Materials and Reagents:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (HLM) or other species-specific microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
2. Incubation Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Dilute the stock solution to the desired final concentration (e.g., 1 µM) in phosphate buffer.
-
In a microcentrifuge tube, pre-warm a mixture of the test compound solution and liver microsomes (e.g., 0.5 mg/mL final protein concentration) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant).
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualizing the Workflow and Metabolic Pathways
To better illustrate the experimental process and the underlying biological context, the following diagrams are provided.
The metabolism of many xenobiotics, including this compound derivatives, is primarily mediated by the Cytochrome P450 (CYP450) enzyme system in the liver. This system is a major determinant of drug clearance and can be a source of drug-drug interactions.
Conclusion
The in vitro metabolic stability of this compound derivatives is a multifaceted property that can be significantly modulated through chemical derivatization. The data clearly indicates that substitutions at the 2- and 7-positions of the imidazopyridine core are key determinants of metabolic fate in human liver microsomes. Derivatives with pyrazole substituents at the 2-position have demonstrated notably enhanced stability. This guide, by presenting comparative data and standardized protocols, aims to empower drug discovery teams to make more informed decisions in the design and selection of this compound candidates with optimized pharmacokinetic properties, ultimately increasing the probability of success in preclinical and clinical development.
References
Safety Operating Guide
Personal protective equipment for handling 1H-Imidazo[4,5-b]pyridine
Essential Safety and Handling Guide for 1H-Imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a key heterocyclic compound in pharmaceutical research. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[2] |
| Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |
| Warning | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any form.
| PPE Category | Item | Specification |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility chart. Do not use latex gloves. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is required. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if working outside of a certified chemical fume hood or if aerosolization is possible. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Weighing and Transferring the Solid Compound
-
Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper/boat, container).
-
Don PPE : Put on all required personal protective equipment.
-
Weighing : Carefully weigh the desired amount of this compound. Avoid creating dust. Use a clean spatula for the transfer.
-
Transfer : Gently transfer the weighed solid to the reaction vessel or container.
-
Cleaning : Clean the spatula and weighing area immediately after use to prevent contamination.
Dissolving the Compound
-
Solvent Addition : In the chemical fume hood, add the desired solvent to the vessel containing the this compound.
-
Dissolution : If necessary, gently stir or agitate the mixture to facilitate dissolution. Avoid splashing.
-
Sealing : Securely cap the container immediately after the solid is dissolved.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Emergency and Disposal Plan
Spill Response
For a Small Spill (Solid):
-
Evacuate and Ventilate : If safe to do so, restrict access to the area and ensure adequate ventilation.
-
Don PPE : Wear appropriate PPE, including respiratory protection.
-
Containment : Gently cover the spill with an inert absorbent material like sand or vermiculite.[4]
-
Cleanup : Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal : Seal the waste container and label it as hazardous waste.
For a Large Spill:
-
Evacuate Immediately : Alert others in the vicinity and evacuate the area.
-
Isolate the Area : Close doors to the affected area.
-
Seek Assistance : Contact your institution's environmental health and safety (EHS) department or emergency response team.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Collection : Collect all waste in a clearly labeled, sealed, and compatible container.
-
Labeling : The container must be labeled with the words "Hazardous Waste" and the chemical name.
-
Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[3]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
